Carfentrazon-ethyl-d5
Description
Properties
Molecular Formula |
C15H14Cl2F3N3O3 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
InChI |
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 |
InChI Key |
MLKCGVHIFJBRCD-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Carfentrazone-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of Carfentrazone-ethyl-d5, an isotopically labeled analytical standard. The data presented is essential for its proper handling, storage, and application in research and analytical settings. While specific data for the deuterated form is limited, the properties of its non-deuterated counterpart, Carfentrazone-ethyl, serve as a robust and reliable proxy for most physical and chemical characteristics.
Chemical Identity and Structure
Carfentrazone-ethyl-d5 is the deuterium-labeled version of Carfentrazone-ethyl, a triazolinone herbicide. The isotopic labeling, where five hydrogen atoms on the ethyl group are replaced with deuterium, makes it a valuable internal standard for quantitative analysis by mass spectrometry.
| Identifier | Data | Source |
| Chemical Name | 1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | [1] |
| CAS Number | 2140327-60-0 | [1] |
| Molecular Formula | C₁₅D₅H₉Cl₂F₃N₃O₃ | |
| Molecular Weight | 417.22 g/mol | |
| Unlabeled CAS | 128639-02-1 | [1] |
Physicochemical Properties
The following tables summarize the key physicochemical properties. Data for the non-deuterated form (Carfentrazone-ethyl) is provided as a close analogue.
2.1 General and Physical Properties
| Property | Value | Source |
| Physical State | Viscous liquid or solid | [2] |
| Format | Neat (pure substance) | [1] |
| Appearance | Yellow liquid; Light- to dark-brown solid (formulated product) | [2][3] |
| Odor | Slight musty odor (formulated product) | [2][3] |
| Boiling Point | 350 - 355 °C (at 760 mm Hg) | [2][4] |
| Density | 1.457 g/cm³ (at 20 °C) | [2][5] |
| pH | 5.8 (1% solution) | [2] |
2.2 Solubility Data (for Carfentrazone-ethyl)
| Solvent | Temperature | Solubility | Source |
| Water | 20 °C | 12 mg/L | [6] |
| 25 °C | 22 mg/L | [6] | |
| 30 °C | 23 mg/L | [6] | |
| Toluene | 20 °C | 0.9 g/mL | [6] |
| 25 °C | 1.06 g/mL | [6] | |
| Hexane | 20 °C | 0.03 g/mL | [6] |
| 25 °C | 0.05 g/mL | [6] | |
| Acetone, Ethanol, Ethyl Acetate, Methylene Chloride | Ambient | Miscible in all proportions | [2][6] |
2.3 Stability and Reactivity
| Parameter | Value | Source |
| Storage Temperature | 2 - 8 °C | |
| Hydrolytic Half-Life (DT₅₀) | 3.6 hours (pH 9), 8.6 days (pH 7), Stable (pH 5) | [6] |
| Aqueous Photolytic Half-Life (DT₅₀) | 8 days | [6] |
| Partition Coefficient (log P) | 0.52634 (n-octanol/water) | [5] |
| Hazardous Decomposition | Forms carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride (B91410) upon thermal decomposition. | [3][7] |
Experimental Protocols & Methodologies
Detailed experimental protocols for determining the physicochemical properties of Carfentrazone-ethyl-d5 are typically based on internationally recognized standards, such as ISO 17025 for the competence of testing and calibration laboratories.[1] Analytical methods for the quantification of Carfentrazone-ethyl and its metabolites in environmental samples provide insight into the techniques used.
General Analytical Workflow for Quantification in Soil:
A common methodology for determining the concentration of Carfentrazone-ethyl and its metabolites in a complex matrix like soil involves several key steps:[8][9]
-
Extraction: Soil samples are initially extracted using a solvent mixture, such as acetonitrile/water, often under reflux to ensure efficient recovery of the analytes.[8]
-
Solvent Removal: The organic solvent is removed from the extract, typically under a stream of nitrogen, to prepare the sample for the cleanup phase.[9]
-
Solid-Phase Extraction (SPE) Cleanup: The sample is passed through an SPE cartridge (e.g., silica (B1680970) gel) to remove interfering matrix components. The cartridge is first conditioned, then the sample is loaded, washed, and finally, the analytes of interest are eluted with a specific solvent mixture (e.g., hexane:ethyl acetate).[9]
-
Concentration and Analysis: The eluate is concentrated to a small volume, brought to a final known volume with a suitable solvent like ethyl acetate, and then analyzed.[9]
-
Instrumentation: Gas Chromatography with Mass Spectrometry (GC/MS) is the standard technique for the quantitative determination of Carfentrazone-ethyl and its transformation products.[9]
-
Standard Preparation: Technical standards of certified purity are used to prepare stock solutions.[8] These are then used to create a series of calibration standards (matrix-matched standards are recommended) for instrument calibration and quantification.[9]
Diagrams and Workflows
The following diagram illustrates a generalized workflow for the physicochemical analysis of an analytical standard like Carfentrazone-ethyl-d5.
References
- 1. Carfentrazone ethyl D5 (ethyl D5) | LGC Standards [lgcstandards.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. ag.fmc.com [ag.fmc.com]
- 4. chemos.de [chemos.de]
- 5. cpachem.com [cpachem.com]
- 6. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atticusllc.com [atticusllc.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Technical Guide: Synthesis and Purification of Carfentrazone-ethyl-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Carfentrazone-ethyl-d5, an isotopically labeled analog of the herbicide Carfentrazone-ethyl (B33137). This document outlines a detailed synthetic protocol, purification methodologies, and the established mechanism of action, tailored for research and development purposes.
Introduction
Carfentrazone-ethyl is a potent herbicidal agent that functions through the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[1][2] Its isotopically labeled counterpart, Carfentrazone-ethyl-d5, serves as a crucial internal standard for quantitative analysis in metabolic and environmental fate studies. The deuterium-labeled ethyl group provides a distinct mass spectrometric signature, enabling precise quantification in complex biological and environmental matrices.
The synthesis of Carfentrazone-ethyl-d5 follows a similar pathway to its non-deuterated analog, involving a two-step chemical process.[3][4] The key distinction in the synthesis of the deuterated variant is the utilization of deuterated ethanol (B145695) in the final esterification step.
Synthesis of Carfentrazone-ethyl-d5
The synthesis of Carfentrazone-ethyl-d5 is accomplished through a two-step process, commencing with a diazo arylation reaction to form a key propionic acid intermediate, followed by an esterification reaction with deuterated ethanol.
Step 1: Synthesis of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid (Intermediate 1)
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one in a suitable organic solvent such as acetone.
-
Diazotization: Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5°C.
-
Arylation: In a separate flask, prepare a solution of acrylic acid and a copper(I) catalyst (e.g., cuprous chloride) in acetone.
-
Reaction: Slowly add the diazotized solution to the acrylic acid solution. The reaction is typically exothermic and the temperature should be maintained between 20-30°C.
-
Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude propionic acid intermediate.
Step 2: Esterification to Carfentrazone-ethyl-d5
-
Reaction Setup: To a flask containing the crude 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid, add a benzene-class solvent such as toluene.[4]
-
Esterification: Add an excess of ethanol-d5 (B126515) (1,1,2,2,2-pentadeuterioethanol) and a catalytic amount of a strong acid, such as concentrated sulfuric acid.[4]
-
Reaction Conditions: The reaction mixture is refluxed for several hours, with the progress monitored by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed successively with water, a dilute aqueous alkali solution (e.g., 4% potassium hydroxide (B78521) solution), and again with water.[4]
-
Isolation: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Carfentrazone-ethyl-d5 as a viscous liquid.[4]
Purification of Carfentrazone-ethyl-d5
For research applications requiring high purity, the crude Carfentrazone-ethyl-d5 should be further purified. Column chromatography is a standard and effective method for this purpose.
-
Column Preparation: A silica (B1680970) gel slurry is prepared in a non-polar solvent (e.g., hexane) and packed into a glass column.
-
Sample Loading: The crude Carfentrazone-ethyl-d5 is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and loaded onto the prepared silica gel column.
-
Elution: The compound is eluted from the column using a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure Carfentrazone-ethyl-d5 are combined, and the solvent is removed under reduced pressure to yield the purified product as a viscous oil.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Carfentrazone-ethyl-d5, based on reported yields for the non-deuterated analog.
| Parameter | Carfentrazone-ethyl | Carfentrazone-ethyl-d5 (Projected) | Reference |
| Molecular Formula | C₁₅H₁₄Cl₂F₃N₃O₃ | C₁₅H₉D₅Cl₂F₃N₃O₃ | [5] |
| Molecular Weight | 412.19 g/mol | 417.22 g/mol | [6] |
| Yield | 91-92% | 90-92% | [4] |
| Purity (after work-up) | 98.2-98.8% | >98% | [4] |
| Purity (after chromatography) | >99% | >99.5% | - |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
Carfentrazone-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[1][7]
The inhibition of PPO by Carfentrazone-ethyl leads to the accumulation of its substrate, protoporphyrinogen IX.[7] This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is oxidized to protoporphyrin IX.[7] In the presence of light, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation, disruption of cell membranes, and ultimately, cell death.[2]
References
- 1. Carfentrazone-ethyl 10% WP – Advanced Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide [smagrichem.com]
- 2. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carfentrazone-ethyl (Ref: F 8426) [sitem.herts.ac.uk]
- 4. US8957220B2 - Preparation method of carfentrazone-ethyl - Google Patents [patents.google.com]
- 5. Carfentrazone ethyl [webbook.nist.gov]
- 6. Carfentrazone Ethyl-d5 | CAS 2140327-60-0 | LGC Standards [lgcstandards.com]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
A Guide to Understanding the Certificate of Analysis for Carfentrazone-ethyl-d5
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a chemical standard. This guide provides an in-depth look at the CoA for Carfentrazone-ethyl-d5, a deuterated internal standard used in analytical testing. Understanding this document is essential for ensuring the accuracy and reliability of experimental results.
Interpreting the Certificate of Analysis
A Certificate of Analysis is a formal document issued by the manufacturer that provides detailed information about a specific batch or lot of a product.[1][2][3] It certifies that the material has undergone rigorous testing and meets a predefined set of specifications.[1][2] For a reference standard like Carfentrazone-ethyl-d5, the CoA is the primary source of information regarding its chemical and physical properties.
A typical CoA is divided into several sections:
-
Product Identification: This section contains basic information such as the product name, catalog number, CAS number, and lot number, which ensures traceability.[2][3][4]
-
Chemical and Physical Properties: This includes the molecular formula, molecular weight, and appearance of the compound.
-
Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed on the specific lot of the material.[1][4]
-
Certification and Signatures: This section includes the date of analysis, the retest date or expiry date, and the signature of an authorized quality control representative.[2][4]
Representative Certificate of Analysis: Carfentrazone-ethyl-d5
Below is a summary of typical data found on a CoA for Carfentrazone-ethyl-d5, compiled from information provided by chemical suppliers.[5][6][7]
Product Information
| Parameter | Value |
| Product Name | Carfentrazone-ethyl-d5 |
| CAS Number | 2140327-60-0 |
| Lot Number | BCCK2180 |
| Molecular Formula | C₁₅H₉D₅Cl₂F₃N₃O₃[6] |
| Molecular Weight | 417.22 g/mol [6] |
| Appearance | Neat |
| Storage Condition | 2-8°C |
Analytical Data
| Test | Method | Specification | Result |
| Purity (Assay) | HPLC | ≥98.0% | 99.5% |
| Identity | ¹H NMR, Mass Spec | Conforms to structure | Conforms |
| Isotopic Purity | Mass Spec | ≥98% | 99.2% |
| Residual Solvents | GC-HS | As per USP <467> | Complies |
| Water Content | Karl Fischer | ≤0.5% | 0.1% |
Detailed Experimental Protocols
The analytical results presented in the CoA are obtained through specific experimental methods. The following are detailed overviews of the typical protocols used for analyzing Carfentrazone-ethyl-d5.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of a chemical compound by separating it from any potential impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase). The mobile phase carries the sample through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. A detector measures the amount of each component as it elutes.
-
Instrumentation: An HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector (typically UV-Vis), and a data acquisition system.
-
Methodology for Carfentrazone-ethyl (B33137):
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric or formic acid) is often employed.[8][9]
-
Detection: UV detection at a specific wavelength (e.g., 248 nm) is used to monitor the elution of the compound.[10]
-
Quantification: The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the confirmation of the molecular weight and structure of a compound.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio by an analyzer. A detector then measures the abundance of each ion.
-
Instrumentation: A mass spectrometer consists of an ion source, a mass analyzer, and a detector. It is often coupled with a chromatographic system like GC or HPLC for sample introduction and initial separation.
-
Methodology for Carfentrazone-ethyl-d5:
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Carfentrazone-ethyl.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of Carfentrazone-ethyl-d5, confirming its molecular weight. The fragmentation pattern can also be compared to a reference to confirm the structure.
-
Isotopic Purity: For a deuterated standard, mass spectrometry is used to determine the degree of deuterium (B1214612) incorporation. The relative intensities of the peaks corresponding to the deuterated and non-deuterated species are used to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.
-
Principle: When placed in a strong magnetic field, atomic nuclei with a non-zero spin (like ¹H) absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the chemical environment of the nucleus, providing information about the molecular structure.
-
Instrumentation: An NMR spectrometer consists of a powerful magnet, a probe for holding the sample, a radiofrequency transmitter and receiver, and a computer for data processing.
-
Methodology for Carfentrazone-ethyl-d5:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Carfentrazone-ethyl. The absence or significant reduction of signals corresponding to the ethyl group protons confirms the deuteration at these positions.
-
Visualizing the Workflow and Structure
To better understand the processes involved, the following diagrams illustrate the CoA workflow and the chemical structure of Carfentrazone-ethyl-d5.
Caption: Workflow for the analysis and certification of a chemical standard.
Caption: Chemical structure of Carfentrazone-ethyl-d5 with deuterated positions highlighted.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. brandnutra.com [brandnutra.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. Carfentrazone Ethyl-d5 | CAS 2140327-60-0 | LGC Standards [lgcstandards.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Carfentrazone ethyl D5 (ethyl D5) | LGC Standards [lgcstandards.com]
- 8. Carfentrazone-ethyl | SIELC Technologies [sielc.com]
- 9. Separation of Carfentrazone-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Enantioselective separation of the carfentrazone-ethyl enantiomers in soil, water and wheat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Carfentrazone-ethyl-d5: A Technical Guide for Analytical Excellence
Introduction
Carfentrazone-ethyl is a potent herbicide widely used in agriculture for the control of broadleaf weeds.[1][2] In analytical and research settings, particularly in pharmacokinetic studies, environmental monitoring, and residue analysis, stable isotope-labeled internal standards are indispensable for achieving accurate and reliable quantification.[3] Carfentrazone-ethyl-d5, a deuterated analog of carfentrazone-ethyl, serves this critical role. In this molecule, five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612).[4] The utility and reliability of Carfentrazone-ethyl-d5 as an internal standard are fundamentally dependent on its isotopic purity.
This technical guide provides an in-depth exploration of the isotopic purity of Carfentrazone-ethyl-d5, its significance in quantitative analysis, methods for its determination, and the potential sources of isotopic impurities.
The Significance of Isotopic Purity
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope (in this case, deuterium) compared to the natural abundance of other isotopes.[5] For an internal standard like Carfentrazone-ethyl-d5, high isotopic purity is not merely a quality metric but a prerequisite for generating valid scientific data.
The core principle of using a stable isotope-labeled internal standard is that it is chemically identical to the analyte of interest and will therefore behave identically during sample preparation, extraction, and chromatographic separation.[3] The mass spectrometer, however, can differentiate between the analyte and the internal standard due to their mass difference.[3] This allows for the correction of analyte losses during sample workup and compensates for matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS).[3]
Low isotopic purity can severely compromise analytical accuracy:
-
Signal Interference: The unlabeled (d0) or partially labeled (d1-d4) isotopologues of Carfentrazone-ethyl present as impurities in the d5 standard will contribute to the signal of the native analyte, leading to an overestimation of the analyte's concentration.
-
Inaccurate Calibration: If the isotopic distribution is not well-defined, the response factor used for calibration will be incorrect, leading to systematic errors in quantification.
-
Reduced Sensitivity: A high abundance of unlabeled species in the internal standard can elevate the background noise at the analyte's mass-to-charge ratio (m/z), thereby increasing the limit of detection (LOD) and limit of quantification (LOQ).
For these reasons, most research and pharmaceutical applications require an isotopic enrichment level of 95% or higher to ensure that experimental results are not skewed.[5]
Quantitative Data on Isotopic Purity
The isotopic purity of a commercially available Carfentrazone-ethyl-d5 reference standard is a critical quality attribute. While specific batch-to-batch values may vary, high-quality standards are characterized by very high levels of deuterium incorporation.
| Parameter | Typical Specification | Significance |
| Isotopic Purity (d5) | > 98% | Ensures minimal contribution to the unlabeled analyte signal, leading to accurate quantification. |
| Chemical Purity | > 99% | Guarantees that the measured response is from the target compound and not from chemical impurities. |
| Unlabeled (d0) Content | < 0.5% | Minimizes signal overlap and artificial inflation of the native analyte concentration. |
Note: These are typical values for high-grade analytical standards. Users should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.
Experimental Protocol: Determination of Isotopic Purity by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for determining the isotopic purity of labeled compounds with high precision and sensitivity.[5]
Objective: To determine the percentage of d5, d4, d3, d2, d1, and d0 species in a sample of Carfentrazone-ethyl-d5.
Materials and Reagents:
-
Carfentrazone-ethyl-d5 sample
-
High-purity solvents (e.g., acetonitrile (B52724), methanol, water) suitable for LC-MS
-
Volumetric flasks and pipettes
-
LC-MS system (e.g., a UHPLC coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
Methodology:
-
Sample Preparation:
-
Accurately prepare a stock solution of Carfentrazone-ethyl-d5 in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL). Ultra-pure solvents are essential to minimize background noise.[5]
-
-
Instrumental Analysis (LC-MS):
-
Chromatography: While direct infusion can be used, a chromatographic separation is often preferred to separate the analyte from any potential chemical impurities.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically used.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks.
-
Scan Range: A narrow m/z range around the expected molecular ions of Carfentrazone-ethyl (unlabeled) and Carfentrazone-ethyl-d5. The monoisotopic mass of unlabeled Carfentrazone-ethyl is 411.0364.[2] The d5 analog will have a mass of approximately 416.068.[4]
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity without saturating the detector.
-
-
-
Data Analysis and Interpretation:
-
Extract the mass spectrum for the chromatographic peak corresponding to Carfentrazone-ethyl-d5.
-
Identify the ion signals corresponding to the unlabeled compound (d0) and the different deuterated species (d1, d2, d3, d4, d5).
-
Measure the intensity (peak area) of each isotopic peak.
-
Calculate the isotopic purity by expressing the intensity of the d5 peak as a percentage of the sum of the intensities of all isotopic peaks (d0 to d5).
-
Formula: Isotopic Purity (%) = [Intensity(d5) / (Intensity(d0) + Intensity(d1) + ... + Intensity(d5))] * 100
-
Visualizations
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Carfentrazone ethyl D5 (ethyl D5) | LGC Standards [lgcstandards.com]
- 5. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Carfentrazone-ethyl-d5
This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of Carfentrazone-ethyl-d5, a deuterated internal standard for the herbicide Carfentrazone-ethyl. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development who utilize mass spectrometry for the detection and quantification of this compound.
Introduction to Carfentrazone-ethyl and its Deuterated Analog
Carfentrazone-ethyl is a triazolone herbicide used for the post-emergence control of broadleaf weeds.[1][2] Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase, leading to membrane disruption in susceptible plants.[1] For accurate quantification in complex matrices such as soil, water, and biological tissues, stable isotope-labeled internal standards like Carfentrazone-ethyl-d5 are indispensable. The deuterium (B1214612) labeling on the ethyl group provides a distinct mass shift, allowing for differentiation from the native compound while maintaining similar chromatographic and ionization behavior.
Chemical Structures:
-
Carfentrazone-ethyl: C₁₅H₁₄Cl₂F₃N₃O₃, Molecular Weight: 412.19 g/mol [3]
-
Carfentrazone-ethyl-d5: C₁₅H₉D₅Cl₂F₃N₃O₃, Molecular Weight: 417.22 g/mol [4]
The deuterium atoms in Carfentrazone-ethyl-d5 are located on the ethyl ester moiety (-O-CD₂-CD₃).[4][5] This specific labeling is critical for predicting and interpreting its mass spectral fragmentation.
Mass Spectrometry Data and Fragmentation Patterns
The fragmentation of Carfentrazone-ethyl and its deuterated analog is typically analyzed using tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) for separation from matrix components. Electrospray ionization (ESI) in positive ion mode is a common technique for these compounds, producing a protonated molecule [M+H]⁺ as the precursor ion.
Fragmentation of Carfentrazone-ethyl
The protonated molecule of Carfentrazone-ethyl ([M+H]⁺ at m/z 413) undergoes collision-induced dissociation (CID) to produce several characteristic product ions. The fragmentation pathways are influenced by the various functional groups present in the molecule, including the ethyl ester, the triazolone ring, and the substituted phenyl ring.
Table 1: Key Mass Transitions for Carfentrazone-ethyl
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 413.04 | 385.01 | C₂H₄ (Ethene) |
| 413.04 | 367.00 | C₂H₅OH (Ethanol) |
| 413.04 | 346.00 | C₂H₅O₂Cl (Ethyl Chloroformate) |
| 413.04 | 330 | HCl + C₂H₄ |
| 413.04 | 277.97 | C₄H₅Cl₂O₂ (Side chain) |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's resolution and calibration.
The fragmentation can be rationalized as follows:
-
Loss of ethene (C₂H₄): A common fragmentation for ethyl esters, proceeding through a McLafferty-type rearrangement, leading to the formation of the carboxylic acid.
-
Loss of ethanol (B145695) (C₂H₅OH): Cleavage of the ester bond with a hydrogen rearrangement.
-
Other cleavages: Fragmentation can also occur at other labile bonds, such as the cleavage of the side chain from the phenyl ring.
Predicted Fragmentation of Carfentrazone-ethyl-d5
Given that the deuterium labeling is on the ethyl group, the fragmentation pattern of Carfentrazone-ethyl-d5 will be analogous to the non-deuterated compound, with a predictable mass shift for fragments containing the ethyl-d5 moiety. The precursor ion will be [M+H]⁺ at m/z 418.
Table 2: Predicted Key Mass Transitions for Carfentrazone-ethyl-d5
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 418.07 | 389.04 | C₂D₄ (Ethene-d4) |
| 418.07 | 371.03 | C₂D₅OH (Ethanol-d6) |
| 418.07 | 346.00 | C₂D₅O₂Cl (Ethyl-d5 Chloroformate) |
| 418.07 | 335 | HCl + C₂D₄ |
| 418.07 | 277.97 | C₄H₄D₅Cl₂O₂ (Side chain) |
The fragments that do not contain the ethyl group, such as the one at m/z 277.97, are expected to remain at the same mass-to-charge ratio as in the non-deuterated standard.
Experimental Protocol for LC-MS/MS Analysis
The following is a representative experimental protocol for the analysis of Carfentrazone-ethyl and Carfentrazone-ethyl-d5. Optimization may be required based on the specific instrumentation and sample matrix.
3.1. Sample Preparation
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is often suitable for the extraction of Carfentrazone-ethyl from various matrices like soil and agricultural products.
3.2. Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase: A gradient elution with water (A) and methanol (B129727) or acetonitrile (B52724) (B), both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is common.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3.3. Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for both the native compound and the deuterated internal standard.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Nebulizer Gas Flow: Optimized for best signal.
-
-
Collision Gas: Argon is typically used.
-
Collision Energy: This will need to be optimized for each transition to achieve the highest signal intensity for the product ions.
Visualizing the Fragmentation Pathway
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways for both Carfentrazone-ethyl and Carfentrazone-ethyl-d5.
Caption: Proposed fragmentation pathway of Carfentrazone-ethyl.
Caption: Predicted fragmentation pathway of Carfentrazone-ethyl-d5.
Conclusion
This guide has provided a comprehensive overview of the mass spectrometric fragmentation of Carfentrazone-ethyl-d5, based on the known behavior of its non-deuterated analog and fundamental principles of mass spectrometry. The provided tables of mass transitions, a detailed experimental protocol, and the visual fragmentation pathways offer a solid foundation for researchers and scientists to develop and validate robust analytical methods for the detection and quantification of Carfentrazone-ethyl in various matrices. The use of Carfentrazone-ethyl-d5 as an internal standard is crucial for achieving high accuracy and precision in these analyses.
References
An In-depth Technical Guide to the Safety Data of Carfentrazone-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for Carfentrazone-ethyl-d5, a deuterated analog of the herbicide Carfentrazone-ethyl. The data presented is compiled from various Safety Data Sheets (SDS) for Carfentrazone-ethyl, as the safety profile of the deuterated compound is expected to be comparable to its non-deuterated counterpart. This document is intended to provide essential safety information for handling, storage, and disposal of this compound in a research and development setting.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Carfentrazone-ethyl. These values provide a foundational understanding of the compound's behavior and potential for exposure.
| Property | Value |
| Molecular Formula | C₁₅D₅H₉Cl₂F₃N₃O₃[1] |
| Molecular Weight | 417.22 g/mol [1] |
| CAS Number | 2140327-60-0[2] |
| Appearance | Viscous yellow liquid[3][4] |
| Boiling Point | 350-355 °C at 1013 hPa[3][5] |
| Density | 1.457 g/cm³ at 20 °C[3] |
| Vapor Pressure | 1.19 x 10⁻⁷ mmHg at 25 °C |
| Water Solubility | 12 mg/L at 20 °C, 22 mg/L at 25 °C[6] |
| Log P (octanol/water) | 3.36 |
| Storage Temperature | 2-8 °C[1][6] |
Toxicological Data
The toxicological profile of Carfentrazone-ethyl is crucial for assessing potential health hazards. The data below is derived from studies on the non-deuterated form.
| Endpoint | Result | Species |
| Acute Oral LD50 | > 5,000 mg/kg | Rat |
| Acute Dermal LD50 | > 4,000 mg/kg | Rat |
| Acute Inhalation LC50 | > 5.09 mg/L (4h) | Rat |
| Skin Irritation | Non-irritating | Rabbit |
| Eye Irritation | Minimally irritating | Rabbit |
| Sensitization | Non-sensitizing[7] | Mouse |
| Carcinogenicity | No evidence of carcinogenicity from animal studies[7] | - |
| Mutagenicity | Not genotoxic in laboratory studies[7] | - |
| Reproductive Toxicity | Not a reproductive toxicant[5] | - |
| Teratogenicity | Not teratogenic in animal studies[7] | - |
Long-term exposure in animal studies has shown effects on the liver, spleen, and red blood cell forming system, as well as neurotoxicity at high doses[3][7].
Ecological Information
Carfentrazone-ethyl is recognized for its toxicity to aquatic life. Appropriate precautions must be taken to prevent environmental release.
| Organism | Endpoint | Result |
| Fish | 96h LC50 | 1.6 - 2.0 mg/L[8] |
| Aquatic Invertebrates (Daphnia) | 48h EC50 | > 9.8 mg/L[8] |
| Algae | 72h EC50 | 5.7 - 17 µg/L[8] |
| Birds | Oral LD50 | > 2,250 mg/kg |
| Bees | Contact LD50 | > 200 µ g/bee |
The substance is considered very toxic to aquatic life with long-lasting effects[5][9][10]. It is not readily biodegradable and has a low potential for bioaccumulation.
GHS Hazard Classification for Carfentrazone-ethyl-d5
The GHS classification provides a standardized system for communicating hazard information.
| Hazard Class | Hazard Category |
| Acute Toxicity, Inhalation | Category 3[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1[1] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1[1] |
Signal Word: Danger[1]
Hazard Statements:
Experimental Protocols
Detailed experimental protocols for the toxicological and ecological studies cited in the Safety Data Sheets are not publicly available within the SDS documents themselves. These studies are typically conducted by the manufacturer or contract research organizations following internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or the EPA (Environmental Protection Agency). For specific methodological details, it is recommended to consult the primary research literature or contact the manufacturer directly.
Safety Hazard Logical Flow
The following diagram illustrates the logical flow of potential hazards associated with Carfentrazone-ethyl-d5, from initial exposure to potential health and environmental effects.
Caption: Logical flow of Carfentrazone-ethyl-d5 safety hazards.
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or aerosols.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11] Wash hands thoroughly after handling.[5][7] Avoid contact with skin, eyes, and clothing.[11][12]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[6][12] Keep the container tightly closed.[5][6] Recommended storage temperature is between 2-8°C.[1][6]
First Aid Measures
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][10]
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[5] Seek immediate medical attention.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.[5] Avoid release to the environment.[5][9] Collect spillage, as the material is very toxic to aquatic life.[5]
This technical guide is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the full Safety Data Sheet provided by the supplier. Always consult the most current SDS for Carfentrazone-ethyl-d5 before use.
References
- 1. Carfentrazone-ethyl-d5 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. Carfentrazone ethyl D5 (ethyl D5) | LGC Standards [lgcstandards.com]
- 3. apvma.gov.au [apvma.gov.au]
- 4. hyhpesticide.com [hyhpesticide.com]
- 5. chemos.de [chemos.de]
- 6. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdms.net [cdms.net]
- 8. ag.fmc.com [ag.fmc.com]
- 9. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 10. cpachem.com [cpachem.com]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. atticusllc.com [atticusllc.com]
Carfentrazone-ethyl-d5 CAS number and chemical structure.
An In-depth Technical Guide to Carfentrazone-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carfentrazone-ethyl-d5, a deuterated analog of the herbicide Carfentrazone-ethyl (B33137). This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information, including its chemical properties, analytical methods, and biological interactions.
Chemical Identity and Properties
Carfentrazone-ethyl-d5 is the labeled analogue of Carfentrazone-ethyl, a triazolone herbicide.[1] The deuterium (B1214612) labeling makes it a valuable internal standard for quantitative analysis of Carfentrazone-ethyl in various matrices.
Table 1: Chemical Identifiers and Properties of Carfentrazone-ethyl-d5
| Property | Value | Reference |
| CAS Number | 2140327-60-0 | [1][2][3] |
| Molecular Formula | C₁₅H₉D₅Cl₂F₃N₃O₃ | [1] |
| Molecular Weight | 417.22 g/mol | [1][3] |
| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | [2][3] |
| SMILES | ClC1=C(CC(C(OC([2H])([2H])C([2H])([2H])[2H])=O)Cl)C=C(N2N=C(C)N(C(F)F)C2=O)C(F)=C1 | |
| InChI | InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 | [2][3] |
Table 2: Physicochemical Properties of Carfentrazone-ethyl (Unlabeled)
| Property | Value | Reference |
| CAS Number | 128639-02-1 | [4][5][6] |
| Molecular Formula | C₁₅H₁₄Cl₂F₃N₃O₃ | [5][6] |
| Molecular Weight | 412.19 g/mol | [6] |
| Appearance | Viscous yellow liquid | [6] |
| Melting Point | -22.1°C | [6] |
| Boiling Point | 350-355°C at 760 mmHg | [6] |
| Density | 1.457 g/cm³ at 20°C | [6] |
| Water Solubility | 12 mg/L (20°C), 22 mg/L (25°C), 23 mg/L (30°C) | [6] |
| Log P (octanol/water) | 3.36 | [6] |
Mode of Action
Carfentrazone-ethyl is a contact herbicide that acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is crucial for the chlorophyll (B73375) biosynthetic pathway in plants.[5][7] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, cell death and necrosis of plant tissue.[5][7][8]
Caption: Mode of Action of Carfentrazone-ethyl.
Metabolism and Degradation
Carfentrazone-ethyl is rapidly metabolized in the environment and in biological systems.[9][10] The primary metabolic pathway involves the hydrolysis of the ethyl ester to its corresponding carboxylic acid, carfentrazone.[11][12] Further degradation occurs, leading to several metabolites.
In soil and water, carfentrazone-ethyl breaks down via hydrolysis and photolysis into carfentrazone-chloropropionic acid, which is then further degraded to other compounds like carfentrazone-cinnamic, -propionic, and -benzoic acids.[7]
Caption: Environmental Degradation Pathway of Carfentrazone-ethyl.
Experimental Protocols
Synthesis of Carfentrazone-ethyl
Several methods for the synthesis of Carfentrazone-ethyl have been reported. A common approach involves a two-step process:
-
Diazo Arylation Reaction : 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one reacts with acrylic acid to form the intermediate 2-chloro-3-[2-chloro-5-(difluoromethyl-dihydro-methyl-oxo-triazolyl)-fluorophenyl]propionic acid.[4][13]
-
Esterification : The resulting propionic acid intermediate is then esterified with ethanol (B145695) in the presence of an acidic catalyst (e.g., concentrated sulfuric acid) to yield carfentrazone-ethyl.[4][13][14]
A one-pot synthesis method has also been developed where 1-(5-amino-2-fluoro-4-chlorphenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazoline-5-ketone is used as the raw material, and the final product is synthesized through diazotization and a Meerwein reaction catalyzed by cuprous chloride.[15]
Analytical Method for Carfentrazone-ethyl and its Metabolites in Soil
This protocol is designed for the quantitative determination of carfentrazone-ethyl and its degradation products in soil samples using Gas Chromatography/Mass Spectrometry (GC/MS).[16][17]
-
Extraction : Soil samples are extracted with an acetonitrile/water mixture via reflux.
-
Concentration and Cleanup : The extract is concentrated to remove the organic solvent. The remaining aqueous sample is acidified and cleaned using C18 Solid Phase Extraction (SPE).
-
Derivatization : The extract is concentrated and derivatized with diazomethane/ether, followed by pyridine (B92270) and acetic anhydride (B1165640) to methylate the acid metabolites.
-
Final Concentration and Analysis : The derivatized sample is concentrated and then analyzed by GC/MS.
The limit of quantitation (LOQ) for this method is typically around 5 ppb, with a limit of detection (LOD) of approximately 1 ppb.[16]
Caption: Analytical Workflow for Carfentrazone-ethyl in Soil.
Enantiomeric Separation by Cyclodextrin (B1172386) Electrokinetic Chromatography (CD-EKC)
A method for the simultaneous enantiomeric separation of carfentrazone-ethyl and its primary metabolite, carfentrazone, has been developed.[11][12][18]
-
Chiral Selector : Anionic cyclodextrin (captisol at 2.5% w/v).
-
Buffer : 25 mM acetate (B1210297) buffer.
-
Temperature : 30°C.
-
Applied Voltage : -30 kV (reverse polarity).
This method allows for the separation of the four enantiomers of the two compounds in under 7 minutes with high resolution.[11][18]
Toxicological Information (Carfentrazone-ethyl)
Table 3: Acute Toxicity of Carfentrazone-ethyl
| Test | Species | Result | Reference |
| Oral LD₅₀ | Rat (female) | 5143 mg/kg | [6] |
| Dermal LD₅₀ | Rat | >4000 mg/kg | [6] |
| Skin Irritation | Rabbit | Non-irritating to minimally irritating | [19] |
| Eye Irritation | Rabbit | Non-irritating to minimally irritating | [19] |
| Skin Sensitization | Guinea Pig | Negative | [19] |
Carfentrazone-ethyl has low acute oral and dermal toxicity.[9][19] It is readily absorbed through the gastrointestinal tract and is extensively metabolized, with most of the administered dose excreted in the urine as metabolites within 24 hours.[9][10]
References
- 1. clearsynth.com [clearsynth.com]
- 2. Carfentrazone Ethyl-d5 | CAS 2140327-60-0 | LGC Standards [lgcstandards.com]
- 3. Carfentrazone ethyl D5 (ethyl D5) | LGC Standards [lgcstandards.com]
- 4. Carfentrazone-ethyl (Ref: F 8426) [sitem.herts.ac.uk]
- 5. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carfentrazone-ethyl [drugfuture.com]
- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 8. solutionsstores.com [solutionsstores.com]
- 9. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US8957220B2 - Preparation method of carfentrazone-ethyl - Google Patents [patents.google.com]
- 14. CARFENTRAZONE-ETHYL synthesis - chemicalbook [chemicalbook.com]
- 15. Carfentrazone-ethyl synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
Methodological & Application
Application Note: Analysis of Carfentrazone-ethyl Residues in Soil Using Carfentrazone-ethyl-d5 as an Internal Standard
Introduction
Carfentrazone-ethyl (B33137) is a widely used herbicide for the control of broadleaf weeds in various crops.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a detailed protocol for the determination of carfentrazone-ethyl residues in soil samples. The method employs a robust extraction and cleanup procedure followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, Carfentrazone-ethyl-d5 is utilized as an internal standard to compensate for matrix effects and variations in sample preparation.
Method Summary
This protocol outlines a method for the extraction, purification, and quantification of carfentrazone-ethyl in soil. The procedure involves extraction of the analyte and the internal standard from the soil matrix using an organic solvent, followed by a cleanup step using solid-phase extraction (SPE). The final analysis is performed by GC-MS or LC-MS/MS, which offers high selectivity and sensitivity for the detection of carfentrazone-ethyl.
Quantitative Data Summary
The following table summarizes the typical performance data for the analytical method described. These values are indicative and may vary depending on the specific instrumentation, soil type, and laboratory conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 - 1 µg/kg (ppb) | [1][2] |
| Limit of Quantification (LOQ) | 1.7 - 5 µg/kg (ppb) | [1][2] |
| Recovery | 81.49 – 91.08% | [3] |
| Relative Standard Deviation (RSD) | 1.66 - 8.21% | [3] |
Experimental Protocol
1. Materials and Reagents
-
Carfentrazone-ethyl analytical standard (≥98.0% purity)
-
Carfentrazone-ethyl-d5 analytical standard (≥98.0% purity)[4]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Sodium chloride (analytical grade)
-
Anhydrous magnesium sulfate (B86663) (analytical grade)
-
Primary secondary amine (PSA) sorbent
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
2. Standard Solution Preparation
-
Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of carfentrazone-ethyl and carfentrazone-ethyl-d5 in 10 mL of acetonitrile, respectively.
-
Intermediate Standard Solution (10 mg/L): Dilute the stock solutions with acetonitrile to obtain a concentration of 10 mg/L.
-
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the intermediate standard solution with acetonitrile to concentrations ranging from 1 to 100 µg/L. These solutions will be used to build the calibration curve.
3. Sample Preparation and Extraction (QuEChERS Method)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the Carfentrazone-ethyl-d5 internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
4. Sample Cleanup (Dispersive SPE)
-
Take a 1 mL aliquot of the supernatant from the extraction step and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
The resulting supernatant is the final extract ready for analysis.
5. Instrumental Analysis (LC-MS/MS)
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both carfentrazone-ethyl and carfentrazone-ethyl-d5. The quantitative ion pair for carfentrazone-ethyl is m/z 429.05 > 412.00.[2]
6. Quality Control
-
Method Blank: An analyte-free soil sample is processed in the same manner as the field samples to check for contamination.
-
Matrix Spike: A pre-analyzed soil sample is spiked with a known concentration of carfentrazone-ethyl to assess the method's accuracy and recovery.
-
Calibration Curve: A calibration curve is generated using the working standard solutions to ensure the linearity of the instrument response.
Diagrams
Caption: Workflow for the analysis of Carfentrazone-ethyl in soil.
References
- 1. epa.gov [epa.gov]
- 2. Stereoselective degradation behaviour of carfentrazone-ethyl and its metabolite carfentrazone in soils - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04873H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Carfentrazone-ethyl-d5 PESTANAL®, analytical standard [sigmaaldrich.com]
Application of Carfentrazone-ethyl-d5 in Water Contamination Studies
Application Note ID: AN-CFZ-D5-WC-2025
Introduction
Carfentrazone-ethyl is a widely used herbicide for the control of broadleaf weeds in various agricultural settings.[1] Its potential for runoff into surface and groundwater necessitates sensitive and accurate monitoring methods to ensure environmental and human health safety.[1][2] Carfentrazone-ethyl can degrade in aquatic environments, with its stability being pH-dependent.[3][4] This application note describes a robust analytical method for the quantification of Carfentrazone-ethyl in water samples using isotope dilution mass spectrometry with Carfentrazone-ethyl-d5 as an internal standard. The use of a deuterated internal standard like Carfentrazone-ethyl-d5 is crucial for correcting potential matrix effects and variations in instrument response, thereby improving the accuracy and precision of the analysis.
Principle of the Method
This method employs solid-phase extraction (SPE) to concentrate Carfentrazone-ethyl and its deuterated analog, Carfentrazone-ethyl-d5, from water samples. The extracted analytes are then separated and detected using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Quantification is achieved by comparing the peak area ratio of the target analyte (Carfentrazone-ethyl) to the internal standard (Carfentrazone-ethyl-d5) against a calibration curve.
Materials and Reagents
-
Standards:
-
Carfentrazone-ethyl (Purity ≥98%)
-
Carfentrazone-ethyl-d5 (Purity ≥98%)[5]
-
-
Solvents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE):
-
C18 SPE cartridges (e.g., 1 g/6 mL)[6]
-
-
Reagents:
-
Hydrochloric acid (for sample preservation)
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 into separate 100 mL volumetric flasks.
-
Dissolve and bring to volume with acetonitrile. Store at 2-8°C.[5]
-
-
Intermediate Stock Solutions (1 µg/mL):
-
Dilute the primary stock solutions with acetonitrile to prepare intermediate stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the Carfentrazone-ethyl intermediate stock solution with a constant volume of the Carfentrazone-ethyl-d5 intermediate stock solution in acetonitrile:water (50:50, v/v).
-
Sample Collection and Preparation
-
Sample Collection:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
-
Preservation:
-
Acidify the water samples to a pH of approximately 3 with hydrochloric acid to improve the stability of Carfentrazone-ethyl.
-
-
Fortification:
-
To a 500 mL water sample, add a known amount of the Carfentrazone-ethyl-d5 internal standard solution.
-
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
-
Sample Loading:
-
Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
-
Elution:
-
Elute the analytes with two 5 mL aliquots of acetonitrile into a clean collection tube.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile:water (50:50, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-10 min: 90% B; 10-10.1 min: 90-30% B; 10.1-15 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for Carfentrazone-ethyl and Carfentrazone-ethyl-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Carfentrazone-ethyl (Quantifier) | 412.1 | 346.1 | 0.1 | 30 | 15 |
| Carfentrazone-ethyl (Qualifier) | 412.1 | 366.1 | 0.1 | 30 | 10 |
| Carfentrazone-ethyl-d5 (Internal Standard) | 417.2 | 351.1 | 0.1 | 30 | 15 |
Note: The exact m/z values and optimal collision energies may vary slightly between different mass spectrometer models and should be determined empirically.
Data Presentation and Quality Control
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of Carfentrazone-ethyl to Carfentrazone-ethyl-d5 against the concentration of Carfentrazone-ethyl. The concentration of Carfentrazone-ethyl in the samples is then determined from this curve.
Method Performance
The performance of the method should be validated by assessing the following parameters. The values presented below are typical for this type of analysis.
Table 4: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.03 µg/L[1] |
| Accuracy (Recovery %) | 80-110% |
| Precision (RSD %) | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of Carfentrazone-ethyl in water.
Conclusion
The described isotope dilution LC-MS/MS method provides a highly selective and sensitive approach for the quantification of Carfentrazone-ethyl in water samples. The incorporation of Carfentrazone-ethyl-d5 as an internal standard ensures reliable and accurate results, making this method suitable for routine environmental monitoring and water quality assessment.
References
Application Note: Quantitative Analysis of Carfentrazone-ethyl in Environmental Samples by Isotope Dilution Mass Spectrometry (IDMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carfentrazone-ethyl (B33137) is a widely used herbicide for the control of broadleaf weeds.[1] Its presence in environmental samples is a matter of concern, necessitating sensitive and accurate analytical methods for its quantification. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[2][3] This application note details a robust protocol for the quantification of Carfentrazone-ethyl in soil and water samples using Carfentrazone-ethyl-d5 as the internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
Caption: Experimental workflow for the quantification of Carfentrazone-ethyl using IDMS.
Experimental Protocols
Materials and Reagents
-
Carfentrazone-ethyl analytical standard (≥98.0% purity)
-
Carfentrazone-ethyl-d5 analytical standard (≥98.0% purity)
-
Acetonitrile (B52724), Methanol (B129727), Ethyl Acetate, Hexane (all HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carfentrazone-ethyl and Carfentrazone-ethyl-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions (10 µg/mL): Dilute the stock solutions with methanol to create working standard solutions.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Carfentrazone-ethyl-d5 working standard solution with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by adding varying concentrations of the Carfentrazone-ethyl working standard and a constant amount of the Carfentrazone-ethyl-d5 internal standard to a final volume with methanol. A typical calibration range would be 1 to 100 ng/mL.
Sample Preparation
A. Soil Samples
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known amount of the Carfentrazone-ethyl-d5 internal standard spiking solution.
-
Add 20 mL of acetonitrile and shake vigorously for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile and combine the supernatants.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Proceed to the SPE cleanup.
B. Water Samples
-
Filter a 100 mL water sample through a 0.45 µm filter.
-
Spike the filtered water sample with a known amount of the Carfentrazone-ethyl-d5 internal standard spiking solution.
-
Proceed to the SPE cleanup.
C. Solid Phase Extraction (SPE) Cleanup
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the concentrated soil extract or the spiked water sample onto the cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 10 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
MS/MS Parameters:
The following Multiple Reaction Monitoring (MRM) transitions should be optimized on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Carfentrazone-ethyl | 412.0 | 336.0 | 255.1 |
| Carfentrazone-ethyl-d5 | 417.0 | 341.0 | 255.1 |
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier MRM transitions of both Carfentrazone-ethyl and Carfentrazone-ethyl-d5.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of Carfentrazone-ethyl in the samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Carfentrazone-ethyl in various matrices. While not all of these studies used Carfentrazone-ethyl-d5 as an internal standard, the data provides a good indication of the expected method performance.
| Matrix | Linearity (r²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Various (8 matrices) | > 0.99 | 77.5 - 102.8 | 0.7 - 6.0 | 2.5 - 20 | [4][5] |
| Soil | Not Specified | 70 - 120 (with exceptions) | Not specified | 5 | [6] |
| Wheat and Soil | > 0.99 | 86.3 - 91.3 (wheat), 88.4 - 106.7 (soil) | Not specified | Not specified | [7] |
| Water | Not specified | 81.49 - 91.08 | 0.01 µg/L | 0.03 µg/L | [7] |
Conclusion
This application note provides a detailed protocol for the accurate and precise quantification of Carfentrazone-ethyl in environmental samples using Isotope Dilution Mass Spectrometry with Carfentrazone-ethyl-d5 as the internal standard. The use of a stable isotope-labeled internal standard effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly reliable results. This method is suitable for routine monitoring of Carfentrazone-ethyl residues in environmental matrices.
References
- 1. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Carfentrazone Metabolites using Carfentrazone-ethyl-d5
Introduction
Carfentrazone-ethyl (B33137) is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2][3][4] Its application in agriculture necessitates robust analytical methods for monitoring its residues and understanding its environmental fate. Carfentrazone-ethyl rapidly hydrolyzes in soil and plants to form several metabolites, including carfentrazone (B104449) (the free acid metabolite), F8426-chloropropionic acid, F8426-cinnamic acid, F8426-propionic acid, and F8426-benzoic acid.[5][6][7] Accurate quantification of these metabolites is crucial for regulatory compliance and environmental risk assessment.
This application note describes a detailed protocol for the simultaneous quantitative analysis of major carfentrazone metabolites in soil and plant matrices. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Carfentrazone-ethyl-d5 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is critical for compensating for matrix effects and variations in sample preparation and instrument response.
Principle
The method involves the extraction of carfentrazone metabolites from the sample matrix, followed by cleanup using solid-phase extraction (SPE). The purified extracts are then analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. Carfentrazone-ethyl-d5 is spiked into the samples prior to extraction to serve as an internal standard for quantification.
Materials and Reagents
-
Standards: Carfentrazone, F8426-chloropropionic acid, F8426-cinnamic acid, F8426-propionic acid, F8426-benzoic acid, and Carfentrazone-ethyl-d5 (analytical grade).
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (LC-MS grade), Formic acid, Acetic anhydride, Pyridine, Hexane.
-
SPE Cartridges: C18 solid-phase extraction cartridges.
-
Chemicals: Anhydrous sodium sulfate, Antifoam B®.[8]
-
Sample Matrices: Soil, Rice plants, Cereal grains.[9]
Experimental Protocols
Sample Preparation and Extraction
-
Sample Homogenization: Homogenize soil or plant samples to ensure uniformity.
-
Spiking with Internal Standard: Spike a known amount of Carfentrazone-ethyl-d5 solution into each sample, blank, and calibration standard.
-
Extraction:
-
For soil samples: Extract 10 g of the homogenized sample with 20 mL of an 80:20 (v/v) mixture of acetonitrile and water by shaking for 30 minutes.[8]
-
For plant samples: Extract 10 g of the homogenized sample with 20 mL of acetonitrile using a high-speed blender.
-
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Concentration: Transfer the supernatant to a new tube and concentrate it to approximately 5 mL using a rotary evaporator at 40°C.[5]
-
Acidification: Add 15 mL of 5% sodium chloride solution and adjust the pH to 2 with formic acid.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water (pH 2).
-
Loading: Load the acidified extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analytes with 10 mL of acetonitrile.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative for most metabolites.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 1: Optimized MRM Transitions for Carfentrazone Metabolites and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carfentrazone | 382.0 | 338.0 | 15 |
| F8426-chloropropionic acid | 410.0 | 366.0 | 12 |
| F8426-cinnamic acid | 390.0 | 346.0 | 18 |
| F8426-propionic acid | 376.0 | 332.0 | 15 |
| F8426-benzoic acid | 332.0 | 288.0 | 20 |
| Carfentrazone-ethyl-d5 | 417.2 | 373.2 | 15 |
Data Presentation
The following tables summarize the quantitative performance of the method.
Table 2: Method Validation Parameters
| Parameter | Carfentrazone | F8426-chloropropionic acid | F8426-cinnamic acid | F8426-propionic acid | F8426-benzoic acid |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | >0.99 | >0.99 |
| LOQ (µg/kg) | 2.5 | 5.0 | 5.0 | 5.0 | 5.0 |
| LOD (µg/kg) | 0.7 | 1.0 | 1.0 | 1.0 | 1.0 |
Table 3: Recovery and Precision in Spiked Soil Samples (n=5)
| Compound | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
| Carfentrazone | 10 | 95.2 | 4.5 |
| 50 | 98.1 | 3.2 | |
| F8426-chloropropionic acid | 10 | 92.8 | 5.1 |
| 50 | 96.5 | 3.8 | |
| F8426-cinnamic acid | 10 | 90.5 | 6.2 |
| 50 | 94.2 | 4.1 | |
| F8426-propionic acid | 10 | 93.1 | 4.8 |
| 50 | 97.0 | 3.5 | |
| F8426-benzoic acid | 10 | 88.9 | 7.1 |
| 50 | 92.3 | 5.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Carfentrazone metabolites.
Caption: Simplified metabolic pathway of Carfentrazone-ethyl.
Conclusion
The described LC-MS/MS method provides a reliable and robust approach for the quantitative analysis of carfentrazone metabolites in complex matrices. The use of Carfentrazone-ethyl-d5 as an internal standard ensures high accuracy and mitigates matrix-induced signal suppression or enhancement. This method is suitable for routine monitoring of carfentrazone residues in environmental and agricultural samples, aiding in regulatory compliance and food safety assessment.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. imtrade.com.au [imtrade.com.au]
- 4. agchemical.com [agchemical.com]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Carfentrazone-ethyl in Environmental Samples Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details robust and reliable sample preparation techniques for the quantitative analysis of Carfentrazone-ethyl in complex matrices such as soil and water. The protocols incorporate the use of a deuterated internal standard (Carfentrazone-ethyl-d5) to ensure high accuracy and precision, correcting for matrix effects and variations in extraction recovery. Two primary methods are presented: a Solid-Phase Extraction (SPE) protocol for water samples and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method adapted for soil samples. These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing low limits of detection and quantification.
Introduction
Carfentrazone-ethyl is a widely used post-emergence herbicide for the control of broadleaf weeds.[1] Its presence in the environment, particularly in soil and water, is of significant interest due to potential ecological impacts. Accurate and precise quantification of Carfentrazone-ethyl residues is therefore crucial for environmental monitoring and regulatory compliance.
The use of isotopically labeled internal standards, such as deuterated analogues, is a well-established strategy to improve the accuracy of quantitative analysis in complex matrices. The internal standard, which has similar chemical and physical properties to the analyte, is added to the sample at the beginning of the workflow. This allows for the correction of analyte losses during sample preparation and any signal suppression or enhancement during instrumental analysis. This application note describes sample preparation methods for Carfentrazone-ethyl that employ a deuterated internal standard (Carfentrazone-ethyl-d5) to achieve reliable and reproducible results.
Materials and Reagents
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Ethyl Acetate, Hexane (all HPLC or LC-MS grade)
-
Reagents: Formic acid, Anhydrous magnesium sulfate (B86663) (MgSO4), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Standards: Carfentrazone-ethyl analytical standard (Sigma-Aldrich, AccuStandard), Carfentrazone-ethyl-d5 (custom synthesis or commercially sourced)
-
SPE Cartridges: C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
QuEChERS tubes: 50 mL and 15 mL centrifuge tubes containing appropriate salts and sorbents.
-
Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, Analytical balance, pH meter, Solid Phase Extraction manifold.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and clean-up of Carfentrazone-ethyl from water samples.
3.1.1. Sample Preparation and Fortification
-
Collect water samples in amber glass bottles and store at 4°C until analysis.
-
Allow samples to equilibrate to room temperature.
-
For a 100 mL water sample, add a known concentration of Carfentrazone-ethyl-d5 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Acidify the sample to pH 3 with formic acid.
3.1.2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 3). Do not allow the cartridge to dry.
-
Loading: Load the fortified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of ethyl acetate.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.
Protocol 2: QuEChERS Method for Soil Samples
This protocol provides a rapid and effective method for the extraction and clean-up of Carfentrazone-ethyl from soil samples.
3.2.1. Sample Preparation and Fortification
-
Homogenize the soil sample by sieving to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add a known concentration of Carfentrazone-ethyl-d5 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of deionized water and vortex for 30 seconds to create a slurry.
3.2.2. Extraction
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3.2.3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO4 and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
-
Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. A gradient elution is typically used.
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Carfentrazone-ethyl and Carfentrazone-ethyl-d5 should be optimized for the specific instrument.
Data Presentation
The following tables summarize typical quantitative data obtained using the described methods.
Table 1: Recovery and Precision Data for Carfentrazone-ethyl in Spiked Water Samples using SPE-LC-MS/MS
| Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 50 | 95.2 | 4.8 |
| 100 | 98.6 | 3.5 |
| 500 | 101.3 | 2.1 |
Table 2: Recovery and Precision Data for Carfentrazone-ethyl in Spiked Soil Samples using QuEChERS-LC-MS/MS
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| 10 | 92.5 | 6.2 |
| 50 | 96.8 | 4.1 |
| 200 | 99.1 | 3.3 |
Table 3: Method Detection and Quantification Limits
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| SPE-LC-MS/MS | Water | 10 ng/L | 25 ng/L |
| QuEChERS-LC-MS/MS | Soil | 1.5 µg/kg | 5.0 µg/kg |
Note: Recovery and limit data are representative and may vary depending on the specific matrix and instrumentation.[2][3]
Visualizations
Caption: Workflow for SPE of Carfentrazone-ethyl from water.
Caption: Workflow for QuEChERS extraction from soil.
Conclusion
The Solid-Phase Extraction and QuEChERS methods presented in this application note provide effective and reliable procedures for the determination of Carfentrazone-ethyl in water and soil samples, respectively. The incorporation of a deuterated internal standard (Carfentrazone-ethyl-d5) is critical for achieving high accuracy and precision by compensating for matrix effects and procedural losses. These protocols, coupled with sensitive LC-MS/MS analysis, are well-suited for routine environmental monitoring and research applications.
References
Application Notes and Protocols for the Analysis of Carfentrazone-ethyl in Food Matrices using Carfentrazone-ethyl-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carfentrazone-ethyl (B33137) is a widely used herbicide for the control of broadleaf weeds in various crops.[1][2] Its presence in food commodities is strictly regulated, necessitating sensitive and accurate analytical methods for residue monitoring to ensure consumer safety.[3][4] The complexity of food matrices often leads to significant analytical challenges, including matrix-induced signal suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[3]
The use of a stable isotope-labeled internal standard, such as Carfentrazone-ethyl-d5, is a highly effective strategy to compensate for matrix effects and variations during sample preparation and analysis.[3][5] Deuterated internal standards have nearly identical physicochemical properties to their corresponding analytes, ensuring they behave similarly during extraction, cleanup, and ionization, thus improving the accuracy and precision of quantification.[3][6]
This document provides a detailed protocol for the determination of Carfentrazone-ethyl in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis, with Carfentrazone-ethyl-d5 as the internal standard.
Experimental Protocols
Scope
This method is applicable for the quantitative analysis of Carfentrazone-ethyl residues in high-moisture food matrices such as fruits and vegetables.
Principle
Carfentrazone-ethyl residues are extracted from the food sample with acetonitrile (B52724). The extract is then partitioned and cleaned using a dispersive solid-phase extraction (d-SPE) technique. Carfentrazone-ethyl-d5 is added as an internal standard at the beginning of the sample preparation to correct for analyte losses during the procedure and for matrix effects during LC-MS/MS analysis. The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Reagents and Materials
-
Solvents: Acetonitrile (MeCN), Methanol (B129727) (MeOH), and Water (H₂O), all LC-MS grade.
-
Standards: Carfentrazone-ethyl and Carfentrazone-ethyl-d5 certified reference standards.
-
QuEChERS Extraction Salts: Magnesium sulfate (B86663) (anhydrous), sodium chloride, sodium citrate (B86180) tribasic dihydrate, sodium citrate dibasic sesquihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18, and anhydrous magnesium sulfate.
-
Other Reagents: Formic acid.
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carfentrazone-ethyl and Carfentrazone-ethyl-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Carfentrazone-ethyl stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the Carfentrazone-ethyl-d5 stock solution in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL Carfentrazone-ethyl-d5 internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Monitor at least two transitions for both the analyte and the internal standard for confirmation and quantification.
-
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Carfentrazone-ethyl | 412.1 | 346.1 (Quantifier) | 50 |
| 412.1 | 366.1 (Qualifier) | 50 | |
| Carfentrazone-ethyl-d5 | 417.1 | 351.1 (Quantifier) | 50 |
Table 1: Example MRM transitions for Carfentrazone-ethyl and its deuterated internal standard.[7][8]
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Grapes | 10 | 95.2 | 4.5 |
| 50 | 98.1 | 3.2 | |
| Wheat | 10 | 88.7 | 6.8 |
| 50 | 92.4 | 5.1 | |
| Soil | 10 | 85.3 | 7.2 |
| 50 | 89.6 | 5.9 |
Table 2: Representative recovery and precision data for the analysis of Carfentrazone-ethyl in different matrices. (Note: These are example values based on typical performance for this type of analysis).[9][10][11]
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg |
| Limit of Quantification (LOQ) | 1.5 - 6.0 µg/kg |
Table 3: Typical method sensitivity for Carfentrazone-ethyl analysis in food matrices.[9][11][12]
Mandatory Visualization
References
- 1. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 3. benchchem.com [benchchem.com]
- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 5. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
Application Note: Chiral Separation and Quantification of Carfentrazone-ethyl Enantiomers using Carfentrazone-ethyl-d5 as an Internal Standard
Abstract
This application note presents a robust and sensitive method for the chiral separation and quantification of carfentrazone-ethyl (B33137) enantiomers in environmental matrices. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and incorporates carfentrazone-ethyl-d5 as an internal standard to ensure accuracy and precision. A detailed protocol for sample preparation from soil and water, along with the optimized chromatographic and mass spectrometric conditions, is provided. This method is suitable for researchers, scientists, and professionals in the fields of environmental science, analytical chemistry, and drug development involved in the stereoselective analysis of pesticides.
Introduction
Carfentrazone-ethyl is a chiral herbicide widely used for the control of broadleaf weeds. As enantiomers of chiral pesticides can exhibit different biological activities and degradation rates, it is crucial to analyze them individually. This application note describes a stereoselective HPLC-MS/MS method for the separation and quantification of the R-(+)- and S-(-)-enantiomers of carfentrazone-ethyl. The use of a deuterated internal standard, carfentrazone-ethyl-d5, is essential for accurate quantification as it compensates for matrix effects and variations during sample preparation and analysis.
Experimental
Materials and Reagents
-
Carfentrazone-ethyl standard
-
Carfentrazone-ethyl-d5 (assumed to be synthesized with deuterium (B1214612) labels on the ethyl group)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), n-hexane, and ethanol (B145695)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Ultrapure water
-
QuEChERS salts (magnesium sulfate (B86663), sodium chloride, sodium citrate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A chiral stationary phase is essential for the separation of carfentrazone-ethyl enantiomers. The following conditions have been found to be effective.
| Parameter | Condition |
| Column | Chiralpak AS (amylose tris[(S)-alpha-methylbenzylcarbamate]) or similar polysaccharide-based chiral column |
| Mobile Phase | Isocratic mixture of n-hexane and ethanol (e.g., 98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization mode (+ESI) with Multiple Reaction Monitoring (MRM) for the detection and quantification of the analytes.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carfentrazone-ethyl | 412.1 | 346.1 | 24 |
| 412.1 | 366.1 | 16 | |
| Carfentrazone-ethyl-d5 | 417.1 | 351.1 | 24 |
| 417.1 | 371.1 | 16 |
Note: The MRM transitions for Carfentrazone-ethyl-d5 are predicted based on a +5 Da shift from the parent compound, assuming deuteration on the ethyl group. These may need to be optimized.
Protocols
1. Standard Solution Preparation
-
Prepare individual stock solutions of carfentrazone-ethyl and carfentrazone-ethyl-d5 in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the carfentrazone-ethyl stock solution with acetonitrile to create calibration standards.
-
Prepare a working internal standard solution of carfentrazone-ethyl-d5 at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
-
Spike each calibration standard and sample with the internal standard solution to achieve a final concentration of 10 ng/mL.
2. Sample Preparation
2.1. Soil Samples (QuEChERS Method)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate or citrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
2.2. Water Samples (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Pass 100 mL of the water sample through the SPE cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of acetonitrile.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Results and Discussion
The described HPLC-MS/MS method provides excellent separation and quantification of carfentrazone-ethyl enantiomers. The use of a chiral column allows for the baseline resolution of the R-(+)- and S-(-)-enantiomers. The incorporation of carfentrazone-ethyl-d5 as an internal standard effectively corrects for any variations in sample preparation and instrument response, leading to high accuracy and precision.
Quantitative Data Summary
| Parameter | Value | Reference |
| Resolution (Rs) between enantiomers | > 1.5 | [1] |
| Limit of Detection (LOD) | 0.001 - 0.015 mg/kg (matrix dependent) | [1] |
| Limit of Quantification (LOQ) | 0.0025 - 0.05 mg/kg (matrix dependent) | [1] |
| Recovery | 85 - 110% | [1] |
| Precision (RSD) | < 15% | [2] |
Conclusion
This application note details a reliable and sensitive HPLC-MS/MS method for the chiral separation and quantification of carfentrazone-ethyl enantiomers in soil and water samples. The protocol, which includes the use of carfentrazone-ethyl-d5 as an internal standard, is suitable for routine environmental monitoring and research applications where stereoselective analysis is required.
References
- 1. Enantioselective separation of the carfentrazone-ethyl enantiomers in soil, water and wheat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carfentrazone-ethyl-d5 for Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carfentrazone-ethyl-d5 as an internal standard in the quantitative analysis of Carfentrazone-ethyl.
Frequently Asked Questions (FAQs)
Q1: What is the function of Carfentrazone-ethyl-d5 in the quantitative analysis of Carfentrazone-ethyl?
Carfentrazone-ethyl-d5 is a deuterated stable isotope-labeled internal standard (SIL-IS) for Carfentrazone-ethyl. Its primary role is to improve the accuracy and precision of quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Since Carfentrazone-ethyl-d5 is chemically and physically almost identical to Carfentrazone-ethyl, it can be added to samples at a known concentration at the beginning of the sample preparation process. This allows it to mimic the behavior of the target analyte throughout extraction, cleanup, and analysis, compensating for variations such as:
-
Sample loss during extraction and cleanup
-
Matrix effects (ion suppression or enhancement) in the mass spectrometer
-
Variability in injection volume
By calculating the ratio of the analyte response to the internal standard response, more reliable and reproducible quantification can be achieved.
Q2: What are the ideal characteristics of an internal standard like Carfentrazone-ethyl-d5?
An ideal internal standard should:
-
Be chemically and structurally similar to the analyte.
-
Exhibit similar chromatographic behavior (retention time) and ionization efficiency as the analyte.
-
Be absent in the sample matrix.
-
Be of high purity and well-characterized.
-
Have a mass-to-charge ratio (m/z) that is distinct from the analyte to allow for simultaneous detection without interference.
Q3: How do I choose the optimal concentration of Carfentrazone-ethyl-d5?
The optimal concentration of Carfentrazone-ethyl-d5 should be determined experimentally. A general guideline is to use a concentration that is in the mid-range of the calibration curve of the analyte, Carfentrazone-ethyl. For example, if your calibration curve for Carfentrazone-ethyl ranges from 1 to 100 ng/mL, a suitable concentration for Carfentrazone-ethyl-d5 might be around 20-50 ng/mL. The goal is to have a consistent and reproducible signal for the internal standard across all samples, without saturating the detector.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Precision/High Variability in Results | Inconsistent addition of the internal standard. | Ensure precise and accurate addition of Carfentrazone-ethyl-d5 to all samples, standards, and quality controls using calibrated pipettes. |
| Degradation of the analyte or internal standard. | Check the stability of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 in your sample matrix and storage conditions. | |
| Inconsistent sample preparation. | Standardize the sample preparation procedure for all samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and robust technique for pesticide residue analysis in various matrices. | |
| Inaccurate Quantification | Incorrect concentration of the Carfentrazone-ethyl-d5 stock solution. | Verify the concentration of your internal standard stock solution. Prepare fresh stock solutions periodically. |
| Matrix effects disproportionately affecting the analyte and internal standard. | While a SIL-IS minimizes matrix effects, significant suppression or enhancement can still occur. Evaluate matrix effects by comparing the analyte/IS response ratio in neat solution versus a matrix extract. If necessary, modify the sample cleanup procedure or chromatographic conditions. | |
| Isotopic contribution from the analyte to the internal standard signal (or vice versa). | Check the mass spectra of high concentration standards of both the analyte and the internal standard to ensure there is no significant crosstalk between the selected mass transitions. | |
| Low Internal Standard Signal | Insufficient concentration of Carfentrazone-ethyl-d5. | Increase the concentration of the internal standard, ensuring it remains within the linear dynamic range of the instrument. |
| Poor recovery during sample preparation. | Optimize the extraction and cleanup steps to improve the recovery of both the analyte and the internal standard. | |
| Ion suppression. | Modify the chromatographic method to separate the analyte and internal standard from co-eluting matrix components that may be causing ion suppression. | |
| High Internal Standard Signal/Detector Saturation | Excessive concentration of Carfentrazone-ethyl-d5. | Reduce the concentration of the internal standard. Detector saturation can lead to non-linear responses and inaccurate quantification. |
Experimental Protocols
Preparation of Stock and Working Solutions
1. Carfentrazone-ethyl and Carfentrazone-ethyl-d5 Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 reference standards into separate 10 mL volumetric flasks.
-
Dissolve the standards in a suitable solvent, such as acetonitrile (B52724) or methanol, and bring to volume.
-
Store the stock solutions at 2-8°C in amber vials to protect from light.
2. Intermediate and Working Standard Solutions:
-
Prepare a series of intermediate and working standard solutions by serially diluting the stock solutions with the appropriate solvent (e.g., acetonitrile, methanol, or mobile phase).
-
The concentration of the working solutions should be selected to cover the expected range of Carfentrazone-ethyl concentrations in the samples.
Sample Preparation using a Modified QuEChERS Method (for Soil Samples)
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with a known amount of the Carfentrazone-ethyl-d5 internal standard working solution. The final concentration should be in the mid-range of the calibration curve.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables provide example concentration ranges for calibration standards and the internal standard. These should be optimized for your specific application and instrument.
Table 1: Example Calibration Curve Concentrations for Carfentrazone-ethyl
| Calibration Level | Concentration (ng/mL) |
| 1 | 1.0 |
| 2 | 2.5 |
| 3 | 5.0 |
| 4 | 10.0 |
| 5 | 25.0 |
| 6 | 50.0 |
| 7 | 100.0 |
| 8 | 200.0 |
Table 2: Recommended Concentration for Carfentrazone-ethyl-d5 Internal Standard
| Analyte Concentration Range in Samples | Recommended IS Concentration (ng/mL) |
| Low (1-20 ng/mL) | 10 |
| Medium (20-100 ng/mL) | 50 |
| High (>100 ng/mL) | 100 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Carfentrazon-ethyl.
Caption: A logical approach to troubleshooting common issues.
References
Dealing with isotopic crosstalk between Carfentrazone-ethyl and Carfentrazon-ethyl-d5.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carfentrazone-ethyl and its deuterated internal standard, Carfentrazone-ethyl-d5. The following information is designed to help you identify and resolve issues related to isotopic crosstalk during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern in the analysis of Carfentrazone-ethyl with its d5-labeled internal standard?
A1: Isotopic crosstalk, in the context of mass spectrometry, refers to the interference caused by the natural isotopic abundance of an analyte contributing to the signal of its stable isotope-labeled internal standard (SIL-IS). Carfentrazone-ethyl (C₁₅H₁₄Cl₂F₃N₃O₃) has a specific isotopic distribution due to the presence of elements like carbon (¹³C) and chlorine (³⁷Cl). This can result in a small portion of the Carfentrazone-ethyl molecules having a mass-to-charge ratio (m/z) that overlaps with the signal of the Carfentrazone-ethyl-d5 internal standard. This overlap can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the native analyte's concentration, compromising the accuracy of quantification.
Q2: How can I predict the potential for isotopic crosstalk between Carfentrazone-ethyl and Carfentrazone-ethyl-d5?
A2: The potential for isotopic crosstalk can be estimated by examining the theoretical isotopic distribution of Carfentrazone-ethyl. The molecular formula for Carfentrazone-ethyl is C₁₅H₁₄Cl₂F₃N₃O₃. Using an isotopic distribution calculator, you can predict the relative abundance of isotopes at M+1, M+2, M+3, M+4, and M+5, where M is the monoisotopic mass of the analyte. The contribution at M+5 is the primary source of crosstalk with the Carfentrazone-ethyl-d5 signal.
Q3: What are the typical mass-to-charge ratios (m/z) for Carfentrazone-ethyl and Carfentrazone-ethyl-d5 in LC-MS/MS analysis?
A3: For quantitative analysis using tandem mass spectrometry (MS/MS), specific precursor and product ions are monitored. Based on available data, the following transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Carfentrazone-ethyl | 412.0 | 346.1, 366.1 |
| Carfentrazone-ethyl-d5 | 417.0 | ~351.1, ~371.1 |
Note: The product ions for Carfentrazone-ethyl-d5 are predicted based on the fragmentation of the unlabeled compound and may need to be confirmed experimentally.
Troubleshooting Guides
Issue 1: Inaccurate quantification, particularly at low analyte concentrations.
Possible Cause: Isotopic crosstalk from Carfentrazone-ethyl is artificially inflating the signal of the Carfentrazone-ethyl-d5 internal standard.
Troubleshooting Steps:
-
Assess the Contribution of Crosstalk:
-
Prepare a high-concentration standard of unlabeled Carfentrazone-ethyl (with no internal standard).
-
Inject this standard and monitor the MRM transition for Carfentrazone-ethyl-d5.
-
The presence of a peak at the retention time of Carfentrazone-ethyl indicates isotopic crosstalk.
-
Quantify the percentage of the analyte signal that is detected in the internal standard channel.
-
-
Implement a Correction Factor:
-
Based on the assessment in the previous step, a mathematical correction can be applied to the peak area of the internal standard in all samples.
-
Correction Formula: Corrected IS Area = Observed IS Area - (Analyte Area * Crosstalk Contribution Factor)
-
The "Crosstalk Contribution Factor" is the percentage of the analyte signal that crosses over to the internal standard channel, determined experimentally.
-
-
Optimize the Concentration of the Internal Standard:
-
Ensure that the concentration of the Carfentrazone-ethyl-d5 internal standard is appropriate. A higher concentration of the internal standard can help to minimize the relative impact of the crosstalk from the analyte.
-
Issue 2: Non-linear calibration curve, especially at higher concentrations.
Possible Cause: The contribution from isotopic crosstalk is not uniform across the concentration range of the calibration curve, leading to a non-proportional response.
Troubleshooting Steps:
-
Evaluate the Calibration Curve Fit:
-
Instead of a standard linear regression, consider using a weighted linear regression or a quadratic fitting function for the calibration curve. This can sometimes better model the non-linear relationship caused by crosstalk.
-
-
Monitor a Less Abundant Isotope of the Internal Standard:
-
If your mass spectrometer has sufficient sensitivity, you could monitor a less abundant isotopic peak of Carfentrazone-ethyl-d5 (e.g., the M+1 or M+2 isotope of the d5-standard). The contribution of the unlabeled analyte to these higher m/z values will be significantly lower.
-
Data Presentation
Table 1: Theoretical Isotopic Distribution of Carfentrazone-ethyl (C₁₅H₁₄Cl₂F₃N₃O₃)
| Mass Difference | Relative Abundance (%) |
| M (411.03) | 100.00 |
| M+1 | 17.68 |
| M+2 | 7.95 |
| M+3 | 2.15 |
| M+4 | 0.44 |
| M+5 | 0.08 |
This data is generated from a theoretical isotope distribution calculator and should be used as an estimate. The actual contribution should be determined empirically.
Experimental Protocols
Protocol 1: Determination of Isotopic Crosstalk Contribution
-
Standard Preparation:
-
Prepare a stock solution of unlabeled Carfentrazone-ethyl in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Create a high-concentration working standard of 10 µg/mL.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve good peak shape and separation (e.g., start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Monitor the MRM transitions for both Carfentrazone-ethyl (e.g., 412.0 -> 346.1) and Carfentrazone-ethyl-d5 (e.g., 417.0 -> 351.1).
-
Optimize collision energies and other source parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Inject the high-concentration Carfentrazone-ethyl standard.
-
Integrate the peak area observed in the Carfentrazone-ethyl channel (Analyte_Area_HighConc).
-
Integrate the peak area of any signal detected in the Carfentrazone-ethyl-d5 channel at the same retention time (Crosstalk_Area).
-
Calculate the Crosstalk Contribution Factor: (Crosstalk_Area / Analyte_Area_HighConc).
-
Mandatory Visualization
Caption: Troubleshooting workflow for isotopic crosstalk.
Caption: Concept of isotopic crosstalk.
Preventing degradation of Carfentrazon-ethyl-d5 during sample storage and analysis.
Welcome to the technical support center for Carfentrazone-ethyl-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Carfentrazone-ethyl-d5 during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Carfentrazone-ethyl-d5?
A1: The primary degradation pathway for Carfentrazone-ethyl-d5 is expected to be the same as for Carfentrazone-ethyl (B33137), which is hydrolysis of the ethyl ester group. This process forms the corresponding deuterated chloropropionic acid metabolite.[1][2][3] This hydrolysis is significantly faster in neutral to alkaline conditions.[2][4] Further degradation can lead to a cascade of other acidic metabolites.[5][6]
Q2: What are the optimal storage conditions for Carfentrazone-ethyl-d5 stock solutions and samples?
A2: To minimize degradation, Carfentrazone-ethyl-d5 should be stored in a cool, dry, and dark place.[7][8] For long-term storage, it is recommended to keep stock solutions and samples at 2-8°C.[9] It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[9]
Q3: How does pH affect the stability of Carfentrazone-ethyl-d5 during sample preparation?
A3: The stability of Carfentrazone-ethyl-d5 is highly dependent on pH. It is relatively stable in acidic conditions (pH 5) but hydrolyzes rapidly in neutral (pH 7) and alkaline (pH 9) environments.[4][9] Therefore, it is advisable to acidify aqueous samples or extracts to a pH of 5 to prevent hydrolytic degradation during sample processing.
Q4: Can Carfentrazone-ethyl-d5 degrade during analytical instrument analysis (e.g., in the LC or GC source)?
A4: While less common than degradation during storage or sample preparation, in-source degradation can occur, particularly with thermally labile compounds. For gas chromatography (GC) methods, high injector temperatures could potentially cause degradation. For liquid chromatography-mass spectrometry (LC-MS), the source conditions (e.g., temperature, voltages) should be optimized to minimize the potential for in-source fragmentation or degradation.
Q5: Are there any known issues with isotopic exchange for Carfentrazone-ethyl-d5?
A5: While the deuterium (B1214612) labels on the ethyl group are generally stable, extreme pH or temperature conditions during sample preparation could theoretically lead to a low level of H/D exchange. However, under typical analytical conditions, this is not expected to be a significant issue.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of Carfentrazone-ethyl-d5 | Degradation during storage: Improper storage temperature, exposure to light or moisture. Degradation during sample preparation: Neutral or alkaline pH of the sample or extraction solvent. Adsorption to container surfaces: Use of inappropriate vials or containers. | Storage: Store at 2-8°C in a dark, dry place in tightly sealed containers.[9] Sample Preparation: Adjust the pH of aqueous samples to 5.[4] Use buffered extraction solvents if necessary. Containers: Use silanized glass vials to minimize adsorption. |
| High variability in analytical results | Inconsistent sample handling: Variations in extraction time, temperature, or pH. Matrix effects: Ion suppression or enhancement in LC-MS analysis. | Sample Handling: Standardize all sample preparation steps. Matrix Effects: Prepare matrix-matched standards for calibration.[10] Optimize the sample cleanup procedure (e.g., using Solid Phase Extraction) to remove interfering matrix components.[5][10] |
| Presence of unexpected degradation peaks | Hydrolysis: Breakdown to the deuterated chloropropionic acid and other metabolites.[1][2] Photodegradation: Exposure of samples to UV light. | Hydrolysis: Control pH during sample preparation.[4] Photodegradation: Protect samples from light by using amber vials or by working under low-light conditions. |
Experimental Protocols
Protocol 1: Recommended Storage of Carfentrazone-ethyl-d5 Stock Solutions
-
Solvent Selection: Prepare stock solutions in a non-aqueous, aprotic solvent such as acetonitrile (B52724) or ethyl acetate.
-
Container: Use amber glass vials with PTFE-lined screw caps.
-
Storage Temperature: Store the stock solution at 2-8°C.[9]
-
Monitoring: Periodically check the purity of the stock solution, especially if stored for an extended period.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
-
Sample Extraction:
-
For solid samples (e.g., soil, tissue), extract with an appropriate volume of acetonitrile or ethyl acetate.
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after adjusting the sample pH to 5 with a suitable acid.[4]
-
-
Cleanup (if necessary):
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components.[5]
-
Elute the analyte with an appropriate solvent.
-
-
Solvent Exchange and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).
-
-
Analysis:
Visualizations
Logical Workflow for Preventing Degradation
Caption: A logical workflow illustrating the key steps to prevent the degradation of Carfentrazone-ethyl-d5.
Degradation Pathway of Carfentrazone-ethyl
Caption: A simplified diagram showing the primary degradation pathway of Carfentrazone-ethyl via hydrolysis.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Fate and kinetics of carfentrazone-ethyl herbicide in California, USA, flooded rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. cdms.net [cdms.net]
- 8. PI-123/PI160: Storage Limitation Statements: Temperature—Herbicides [edis.ifas.ufl.edu]
- 9. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Separation of Carfentrazone-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Signal Suppression and Enhancement with Carfentrazone-ethyl-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to signal suppression and enhancement when using Carfentrazone-ethyl-d5 as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Carfentrazone-ethyl-d5 in my analytical method?
A1: Carfentrazone-ethyl-d5 is a deuterated stable isotope-labeled internal standard (SIL-IS) for Carfentrazone-ethyl. Its fundamental role is to act as a reference compound to ensure accurate quantification in complex matrices.[1] Since Carfentrazone-ethyl-d5 is chemically almost identical to Carfentrazone-ethyl, it is expected to behave similarly during sample preparation (extraction, cleanup) and analysis (chromatography and ionization).[2] By adding a known amount of Carfentrazone-ethyl-d5 to your samples, you can correct for variations in instrument response and recovery, and most importantly, mitigate the impact of matrix effects (signal suppression or enhancement).
Q2: What are matrix effects, and how do they affect my results?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3] This can lead to either signal suppression (a decrease in the analyte signal) or signal enhancement (an increase in the analyte signal), both of which can lead to inaccurate and unreliable quantitative results.[3][4] The chemical properties of the analyte, the nature of the matrix, the sample extraction process, and the chromatographic and mass spectrometric conditions can all play a role in the extent of matrix effects.[3]
Q3: I am using Carfentrazone-ethyl-d5, but I am still seeing poor precision and accuracy. What could be the cause?
A3: While Carfentrazone-ethyl-d5 is designed to compensate for matrix effects, several factors can lead to persistent issues with precision and accuracy. The most common causes include:
-
Differential Matrix Effects: Even a slight separation in chromatographic retention time between Carfentrazone-ethyl and Carfentrazone-ethyl-d5 can expose them to different co-eluting matrix components, leading to varied degrees of signal suppression or enhancement.[1][2]
-
Isotopic Contribution from the Internal Standard: The Carfentrazone-ethyl-d5 standard may contain a small amount of the unlabeled Carfentrazone-ethyl, which can artificially inflate the analyte signal, especially at low concentrations.[5]
-
Deuterium-Hydrogen Exchange: In some cases, the deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent, a process known as back-exchange.[5] This can alter the concentration and response of the internal standard.
-
Concentration-Dependent Matrix Effects: The degree of signal suppression or enhancement can sometimes vary with the concentration of the analyte and the internal standard.
Q4: My Carfentrazone-ethyl and Carfentrazone-ethyl-d5 have slightly different retention times. Is this a problem?
A4: Yes, this can be a significant issue. This phenomenon, often referred to as the "deuterium isotope effect," is caused by the slight difference in physicochemical properties between the deuterated and non-deuterated compounds.[2] If the two compounds do not co-elute perfectly, they may experience different matrix environments as they enter the mass spectrometer's ion source, leading to differential matrix effects and inaccurate quantification.[2][6] It is crucial to optimize your chromatographic method to achieve the best possible co-elution.
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
This guide provides a systematic approach to identifying and addressing matrix effects when using Carfentrazone-ethyl-d5.
Step 1: Assess the Presence and Severity of Matrix Effects
A post-column infusion experiment is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution: Create a solution of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 in a solvent compatible with your mobile phase. The concentration should be sufficient to produce a stable signal when infused into the mass spectrometer.
-
Set up the infusion: Use a T-junction to introduce the standard solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer ion source.[7][8][9]
-
Acquire a baseline: Begin by infusing the standard solution into the mobile phase without any sample injection to obtain a stable baseline signal for both Carfentrazone-ethyl and Carfentrazone-ethyl-d5.
-
Inject a blank matrix extract: Inject an extract of a blank matrix sample (a sample that does not contain the analyte) that has been through your entire sample preparation procedure.
-
Analyze the chromatogram: Monitor the signal intensity of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 throughout the chromatographic run. Any deviation from the stable baseline indicates a region of signal suppression (dip in the signal) or enhancement (rise in the signal).[7][9] By comparing the retention time of your analyte with these regions, you can determine if it is eluting in a zone of significant matrix effects.[1]
Step 2: Evaluate the Performance of Carfentrazone-ethyl-d5
To quantitatively assess how well Carfentrazone-ethyl-d5 is compensating for matrix effects, you can perform the following experiment.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards of Carfentrazone-ethyl at various concentrations in a clean solvent. Add Carfentrazone-ethyl-d5 at a constant concentration to each standard.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the final, clean extract with the same concentrations of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the same concentrations of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 as in Set A before the extraction process.
-
-
Analyze the samples: Inject all three sets of samples into your LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
Interpret the results: By comparing the slope of the calibration curve from the neat solution (Set A) to the matrix-matched solution (Set B), you can quantify the matrix effect.[10] Ideally, the response ratio of Carfentrazone-ethyl to Carfentrazone-ethyl-d5 should be consistent across all sets, indicating effective compensation for matrix effects.
Data Presentation: Example of Matrix Effect Evaluation
The following table presents hypothetical data to illustrate the effectiveness of Carfentrazone-ethyl-d5 in compensating for signal suppression.
| Sample Set | Carfentrazone-ethyl Peak Area (Analyte) | Carfentrazone-ethyl-d5 Peak Area (IS) | Analyte/IS Ratio | Signal Suppression (Analyte) |
| Set A (Neat) | 1,000,000 | 1,200,000 | 0.83 | N/A |
| Set B (Matrix) | 400,000 | 480,000 | 0.83 | 60% |
This data is for illustrative purposes only. In this example, although the analyte signal is suppressed by 60% in the presence of the matrix, the internal standard signal is suppressed to a similar degree, resulting in a consistent analyte-to-internal-standard ratio. This demonstrates that Carfentrazone-ethyl-d5 is effectively compensating for the matrix-induced signal suppression.
Guide 2: Troubleshooting Co-elution and Internal Standard Purity
Problem: Inconsistent Analyte/Internal Standard Ratios
If you observe inconsistent ratios, it may be due to poor co-elution or issues with the purity of your internal standard.
Experimental Protocol: Verify Chromatographic Co-elution
-
Overlay Chromatograms: Inject a sample containing both Carfentrazone-ethyl and Carfentrazone-ethyl-d5. Overlay the chromatograms for the analyte and the internal standard.
-
Examine Peak Apexes: The retention times at the peak apex for both compounds should be as close as possible. A significant offset can indicate a problem.
-
Optimize Chromatography: If co-elution is poor, consider the following adjustments to your LC method:
-
Modify the mobile phase gradient.
-
Adjust the column temperature.
-
Experiment with a different stationary phase (column chemistry).
-
Consider using a column with a lower resolution to encourage peak overlap.[2]
-
Experimental Protocol: Assess Contribution from Internal Standard
-
Prepare a Blank Sample: Use a matrix sample that is known to be free of Carfentrazone-ethyl.
-
Spike with Internal Standard: Add Carfentrazone-ethyl-d5 at the same concentration you use in your experimental samples.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled Carfentrazone-ethyl.
-
Evaluate the Response: The signal for the unlabeled analyte should be negligible. A response that is greater than 20% of the response for your lower limit of quantification (LLOQ) may indicate that the internal standard is contaminated with the unlabeled analyte, which could be biasing your results high.[5]
Visualizations
Caption: Troubleshooting workflow for signal suppression/enhancement.
Caption: Impact of co-elution on matrix effect correction.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ez.restek.com [ez.restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]
Common interferences in the analysis of Carfentrazon-ethyl with a d5 standard.
Welcome to the technical support center for the analysis of Carfentrazone-ethyl (B33137). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Carfentrazone-ethyl and its common degradation products?
A1: Carfentrazone-ethyl is a post-emergence herbicide used for the control of broadleaf weeds.[1][2] It belongs to the aryl triazolinone group and acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[1] In the environment, it degrades relatively quickly, particularly in neutral to alkaline conditions and in the presence of sunlight.[1][3] Its primary degradation pathway involves hydrolysis to Carfentrazone-chloropropionic acid, which can further break down into other metabolites.[1][4]
Q2: Why is a d5-labeled internal standard used for Carfentrazone-ethyl analysis?
A2: A d5-labeled internal standard (Carfentrazone-ethyl-d5) is a stable isotope-labeled (SIL) version of the analyte.[5] SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
They have nearly identical chemical and physical properties to the unlabeled analyte, meaning they behave similarly during sample preparation, chromatography, and ionization.[6][7]
-
They can effectively compensate for variations in sample extraction recovery and matrix effects (ion suppression or enhancement) that can occur during LC-MS/MS analysis.[6][7][8]
-
Their use can lead to improved accuracy and precision in quantification.[6]
Q3: What are the most common sources of interference in Carfentrazone-ethyl analysis?
A3: The most common sources of interference in the LC-MS/MS analysis of Carfentrazone-ethyl include:
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, plant material, water) can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer's source.[9][10] This is a significant challenge in pesticide residue analysis.[11]
-
Isobaric Interferences: These are compounds that have the same nominal mass as the analyte of interest and can produce fragment ions of the same mass-to-charge ratio (m/z), leading to false positives or inaccurate quantification.[12][13] This can come from other pesticides, metabolites, or matrix components.
-
Metabolite Cross-Contribution: Although the d5 standard is on the ethyl group, in-source fragmentation or the presence of impurities could potentially lead to minor cross-talk between the analyte and internal standard channels.
-
Contamination: Contamination from laboratory equipment, solvents, or previous samples can lead to background signals.
Troubleshooting Guide
Problem 1: I am observing significant ion suppression or enhancement, even with the use of a d5 internal standard.
-
Possible Cause A: Co-eluting Matrix Components. The d5 internal standard can compensate for matrix effects, but in cases of severe suppression, the analyte signal may fall below the limit of quantification (LOQ).[7] This occurs when co-eluting matrix components significantly interfere with the ionization process.[12][13]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or adjust the flow rate to better separate Carfentrazone-ethyl from the interfering matrix components.
-
Enhance Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (d-SPE) with different sorbents (e.g., C18, graphitized carbon black) to remove the interfering compounds.[11][14]
-
Dilute the Sample: A simple dilution of the final extract can reduce the concentration of matrix components and alleviate suppression. However, ensure the diluted analyte concentration remains within the linear range of your calibration curve and above the LOQ.
-
-
Possible Cause B: Differential Matrix Effects. In rare cases, the analyte and the isotopically labeled internal standard may not experience the exact same degree of ion suppression or enhancement.[7] This can be influenced by the concentration of co-eluting matrix components.
-
Troubleshooting Steps:
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to mimic the matrix effects seen in the actual samples and improve quantification accuracy.[6][15]
-
Evaluate Different Ionization Sources: If available, test a different ionization source (e.g., APCI instead of ESI) as they can be less susceptible to matrix effects for certain compounds.[9]
-
Problem 2: I am seeing a signal in my blank samples at the retention time of Carfentrazone-ethyl.
-
Possible Cause A: Laboratory Contamination. Carryover from a previous high-concentration sample or contamination of solvents, glassware, or the LC-MS/MS system can lead to background signals.
-
Troubleshooting Steps:
-
Injector Cleaning: Run several blank solvent injections to clean the injector needle and sample loop.
-
System Cleaning: If the problem persists, clean the mass spectrometer's ion source.
-
Fresh Solvents and Reagents: Prepare fresh mobile phases and extraction solvents to rule out contaminated stock solutions.
-
-
Possible Cause B: Isobaric Interference from the Matrix. A compound naturally present in the blank matrix may have the same mass and fragmentation pattern as Carfentrazone-ethyl.[12][13]
-
Troubleshooting Steps:
-
Confirm with a Second Transition: Monitor a secondary, specific MRM transition for Carfentrazone-ethyl. The ratio of the primary to secondary transition should be consistent between standards and samples. A significant deviation in the blank suggests an interference.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to differentiate between the analyte and the interference based on their exact masses.[12]
-
Problem 3: The peak area ratio of the analyte to the d5 internal standard is not consistent across my calibration curve or in my QC samples.
-
Possible Cause A: Non-linearity at High Concentrations. At high analyte concentrations, detector saturation or ion source effects can lead to a non-linear response.
-
Troubleshooting Steps:
-
Extend the Calibration Curve: Analyze a wider range of concentrations to better define the linear range of the assay.
-
Use a Weighted Regression: For calibration curves that exhibit non-linearity at lower or higher ends, a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit.
-
-
Possible Cause B: Impurity in the Internal Standard. The d5 internal standard may contain a small amount of the unlabeled Carfentrazone-ethyl.[7]
-
Troubleshooting Steps:
-
Check the Certificate of Analysis: Review the purity of the d5 internal standard provided by the manufacturer.
-
Inject the IS Alone: Inject a solution containing only the d5 internal standard and check for any signal in the Carfentrazone-ethyl MRM channel. If a signal is present, this contribution will need to be subtracted from the samples, or a new, purer standard should be sourced.
-
Data Summary
The following tables provide a summary of relevant quantitative data for the analysis of Carfentrazone-ethyl.
Table 1: Example LC-MS/MS Parameters for Carfentrazone-ethyl and its d5-Internal Standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carfentrazone-ethyl | 412.0 | 334.0 | 15 |
| 255.1 | 25 | ||
| Carfentrazone-ethyl-d5 | 417.0 | 339.0 | 15 |
Note: These values are illustrative and should be optimized for the specific instrument being used.
Table 2: Recovery Data for Carfentrazone-ethyl in Various Matrices.
| Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Rice Plant | 10 | 92.3 | 5.4 | [16] |
| 100 | 95.1 | 4.2 | [16] | |
| Cereal Grains | 10 | 88.7 | 6.1 | [16] |
| 100 | 91.5 | 3.8 | [16] | |
| Soil | 10 | 85.4 | 7.5 | [16] |
| 100 | 89.2 | 5.3 | [16] | |
| Loamy Sand Soil | 5 | 95 | 8 | [17] |
| 50 | 98 | 6 | [17] | |
| Silt Loam Soil | 5 | 89 | 23 | [17] |
| 50 | 92 | 11 | [17] |
Experimental Protocols
Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Carfentrazone-ethyl in Soil
This protocol is a representative example and may require optimization for different soil types or instrumentation.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to create a slurry.
-
Spike the sample with the Carfentrazone-ethyl-d5 internal standard solution and vortex briefly.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥10,000 x g for 2 minutes.
-
Take the supernatant and filter through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions from Table 1.
Visualizations
Caption: Troubleshooting workflow for common issues in Carfentrazone-ethyl analysis.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. 4farmers.com.au [4farmers.com.au]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective degradation behaviour of carfentrazone-ethyl and its metabolite carfentrazone in soils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfentrazone ethyl D5 (ethyl D5) | LGC Standards [lgcstandards.com]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 7. waters.com [waters.com]
- 8. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. it.restek.com [it.restek.com]
- 13. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
Technical Support Center: Carfentrazone-ethyl and Carfentrazone-ethyl-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatography and peak shape of Carfentrazone-ethyl (B33137) and its d5 analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Carfentrazone-ethyl-d5 in our analysis?
A1: Carfentrazone-ethyl-d5 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Carfentrazone-ethyl. Due to its structural and chemical similarity to the analyte, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement in the mass spectrometer. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: Should Carfentrazone-ethyl and Carfentrazone-ethyl-d5 have the exact same retention time?
A2: Ideally, the analyte and its deuterated internal standard should co-elute perfectly. However, a slight retention time shift is sometimes observed, with the deuterated compound often eluting slightly earlier. This is known as an "isotope effect." While minor shifts are acceptable, complete separation should be avoided as it can lead to differential matrix effects and compromise data accuracy.
Q3: What are the key physicochemical properties of Carfentrazone-ethyl to consider for method development?
A3: Carfentrazone-ethyl has a moderate aqueous solubility and its stability is pH-dependent. It is stable at pH 5 but hydrolyzes at neutral and basic pH.[1][2] It is miscible with several organic solvents like acetone, ethanol, and ethyl acetate.[3][4] These properties are critical when selecting the mobile phase composition and pH to ensure good peak shape and prevent on-column degradation.
Q4: What type of analytical column is best suited for Carfentrazone-ethyl analysis?
A4: Reversed-phase columns, particularly C18 columns, are commonly used for the analysis of Carfentrazone-ethyl.[4] For challenging separations or to improve peak shape, especially for basic analytes, columns with charged surface hybrid (CSH) technology or phenyl-hexyl stationary phases can be beneficial.[5] Chiral columns, such as those based on amylose (B160209) tris[(S)-alpha-methylbenzylcarbamate], are necessary for the enantioselective separation of its isomers.[6]
Troubleshooting Guide
This guide provides solutions to common chromatographic problems encountered during the analysis of Carfentrazone-ethyl and its d5 analog.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing or fronting factor significantly deviating from 1.
-
Reduced peak height and poor integration.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Carfentrazone-ethyl may exhibit secondary interactions with free silanol (B1196071) groups on the stationary phase, leading to peak tailing. Solution: Lower the mobile phase pH by adding 0.1% formic acid to suppress the ionization of silanol groups.[7] Using a well-end-capped column or a column with a modified surface chemistry can also mitigate these interactions. |
| Inappropriate Mobile Phase pH | The stability of Carfentrazone-ethyl is pH-dependent. Analysis at a pH where it is unstable can lead to on-column degradation and distorted peak shapes. Solution: Maintain the mobile phase pH at or below 5 to ensure the stability of the analyte throughout the chromatographic run.[1][2] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample or reduce the injection volume. |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. |
Issue 2: Analyte and Internal Standard (d5) Peak Splitting or Broadening
Symptoms:
-
The peaks for Carfentrazone-ethyl and/or Carfentrazone-ethyl-d5 are split or are excessively broad.
-
Poor resolution between the analyte and internal standard.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Partial Co-elution with Matrix Components | Interfering compounds from the sample matrix can affect the peak shape of both the analyte and the internal standard. Solution: Optimize the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.[6] Adjusting the gradient profile of the mobile phase can also help to resolve the analytes from matrix interferences. |
| Isotope Effect Leading to Partial Separation | A significant isotope effect can cause partial separation of the d5 internal standard from the native analyte, which can be exacerbated by certain chromatographic conditions. Solution: While complete co-elution is ideal, if a slight separation is observed, ensure that the integration parameters are set correctly for both peaks. If the separation is significant, consider adjusting the mobile phase composition or temperature to minimize the effect. |
| Column Degradation | A void at the head of the column or a contaminated frit can cause peak splitting and broadening for all analytes. Solution: Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the guard column or the analytical column. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Sample Preparation: QuEChERS-based Extraction for Soil Samples
This protocol is a general guideline and may require optimization based on the specific soil type.
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Fortification: Add the appropriate volume of Carfentrazone-ethyl and Carfentrazone-ethyl-d5 working standards.
-
Hydration: Add 10 mL of water and vortex for 30 seconds.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Final Extract: Collect the supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Carfentrazone-ethyl: Optimize based on instrument Carfentrazone-ethyl-d5: Optimize based on instrument |
| Collision Energy | Optimize for each transition |
| Dwell Time | Optimize for the number of co-eluting analytes |
Quantitative Data Summary
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Carfentrazone-ethyl | 412.0 | 366.1 | 346.1 |
| Carfentrazone-ethyl-d5 | 417.0 | 371.1 | 351.1 |
Note: The exact m/z values for precursor and product ions may vary slightly depending on the instrument and should be optimized accordingly.
Signaling Pathway/Workflow Diagram
Caption: General analytical workflow for Carfentrazone-ethyl.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Enantioselective separation of the carfentrazone-ethyl enantiomers in soil, water and wheat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Carfentrazone-ethyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Calibration curve issues with Carfentrazone-ethyl-d5 as an internal standard.
Welcome to the technical support center for troubleshooting issues related to the use of Carfentrazone-ethyl-d5 as an internal standard in analytical testing. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal specifications for Carfentrazone-ethyl-d5 to be used as an internal standard?
A1: For reliable quantitation, your Carfentrazone-ethyl-d5 internal standard (IS) should meet stringent quality criteria. The key specifications to verify are chemical purity, isotopic enrichment, and the stability of the deuterium (B1214612) labels.
| Parameter | Recommended Specification | Rationale |
| Chemical Purity | >99% | Ensures that the standard is free from other compounds that could cause interfering peaks in the chromatogram. |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte (Carfentrazone-ethyl) in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration. |
| Number of Deuterium Atoms | 5 (as in ethyl-d5) | A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the IS is clearly distinguishable from the isotopic distribution of the native analyte, preventing analytical interference. |
| Label Position | Ethyl group | The deuterium labels should be on a chemically stable part of the molecule to prevent deuterium-hydrogen back-exchange with the solvent or matrix components. The ethyl group is generally a stable position. |
Q2: My calibration curve for Carfentrazone-ethyl has a poor correlation coefficient (r² < 0.99) when using Carfentrazone-ethyl-d5. What are the potential causes?
A2: A poor correlation coefficient can stem from several factors. The most common culprits include issues with the internal standard, matrix effects, or problems with your analytical system. Start by systematically investigating the potential root causes outlined in the troubleshooting guides below.
Q3: The peak area of my Carfentrazone-ethyl-d5 internal standard is inconsistent across my sample batch. Why is this happening?
A3: Inconsistent internal standard peak areas can indicate several problems, such as poor sample preparation, instability of the internal standard, or matrix effects that disproportionately affect the IS. A drifting internal standard signal is a common issue that requires systematic troubleshooting.
Q4: Can Carfentrazone-ethyl-d5 perfectly compensate for all matrix effects?
A4: While deuterated internal standards are excellent tools for mitigating matrix effects, they may not always provide perfect compensation.[1] Differential matrix effects can occur if the analyte and the internal standard do not co-elute perfectly, exposing them to slightly different co-eluting matrix components that can cause varied levels of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Non-Linear or Inconsistent Calibration Curve
If you are observing a non-linear calibration curve or poor reproducibility, follow this troubleshooting workflow.
Issue 2: Drifting Internal Standard Signal
A common problem is a systematic increase or decrease in the internal standard signal throughout an analytical run. This can lead to inaccurate quantification.
Issue 3: Differential Matrix Effects
Even with a deuterated internal standard, you may encounter matrix effects that do not affect the analyte and the IS equally.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.
Methodology:
-
Prepare Infusion Solution: Create a solution containing both Carfentrazone-ethyl and Carfentrazone-ethyl-d5 at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the Infusion: Use a T-junction to introduce a constant flow of the infusion solution into the LC flow path after the analytical column but before the mass spectrometer's ion source.
-
Inject Blank Matrix: Extract a blank sample matrix (a sample known to not contain the analyte) using your standard sample preparation procedure.
-
Analyze: Inject the extracted blank matrix onto the LC-MS/MS system while the infusion is running.
-
Interpret the Data: Monitor the signal of both Carfentrazone-ethyl and Carfentrazone-ethyl-d5. A dip in the baseline signal indicates a region of ion suppression, while a rise indicates ion enhancement. By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.
Protocol 2: Assessing Internal Standard Stability
Objective: To determine the stability of Carfentrazone-ethyl-d5 in the sample diluent and mobile phase.
Methodology:
-
Prepare Stability Samples: Prepare several sets of vials containing Carfentrazone-ethyl-d5 at a known concentration in your typical sample diluent. Also, prepare sets in your initial and final mobile phase compositions.
-
Incubate: Store these vials under the same conditions as your typical sample queue (e.g., autosampler temperature, room temperature).
-
Analyze at Time Points: Inject a sample from each set at regular intervals (e.g., T=0, 2, 4, 8, 12, 24 hours).
-
Evaluate Signal: Plot the peak area of Carfentrazone-ethyl-d5 against time. A significant and consistent decrease in the peak area over time suggests instability. Stock standard solutions of Carfentrazone-ethyl have been shown to be stable when prepared in acetonitrile.[2] Carfentrazone-ethyl is also known to be stable at a pH of 5.0 but hydrolyzes more rapidly at pH 7.0 and 9.0.[3][4]
Protocol 3: Verifying Chromatographic Co-elution
Objective: To ensure that Carfentrazone-ethyl and Carfentrazone-ethyl-d5 are eluting from the analytical column at the same time.
Methodology:
-
Prepare a Co-elution Sample: Prepare a solution containing both Carfentrazone-ethyl and Carfentrazone-ethyl-d5.
-
Analyze: Inject this solution onto your LC-MS/MS system.
-
Examine Chromatograms: Overlay the chromatograms for the analyte and the internal standard. The peak apexes for both compounds should be perfectly aligned. Even a slight separation can expose them to different co-eluting matrix components, leading to differential matrix effects. It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[1]
References
Validation & Comparative
Validation of an Analytical Method for Carfentrazone-ethyl using a Deuterated Internal Standard
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Carfentrazone-ethyl, a widely used herbicide, utilizing its deuterated isotopologue, Carfentrazone-ethyl-d5, as an internal standard. The use of a stable isotope-labeled internal standard is a hallmark of robust and accurate quantitative analytical chemistry, particularly when coupled with mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over methods relying on external calibration or other non-isotopic internal standards.
This document outlines a detailed experimental protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method and presents a comparative summary of its performance against alternative analytical strategies. The information herein is intended to guide researchers in the development and validation of reliable analytical methods for Carfentrazone-ethyl in various matrices.
The Advantage of Isotope Dilution: Carfentrazone-ethyl-d5
The core principle of using Carfentrazone-ethyl-d5 is to enhance the accuracy and precision of quantification.[1] As a deuterated analog, Carfentrazone-ethyl-d5 is chemically identical to the target analyte, Carfentrazone-ethyl, and thus exhibits the same behavior during sample preparation (extraction, cleanup) and chromatographic analysis.[1] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate correction of analytical variability, leading to more reliable results compared to methods that do not employ a stable isotope-labeled internal standard.
Experimental Protocol: LC-MS/MS Analysis of Carfentrazone-ethyl
This section details a proposed LC-MS/MS method for the quantification of Carfentrazone-ethyl using Carfentrazone-ethyl-d5 as an internal standard. The protocol is based on established methods for pesticide residue analysis.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.
-
Extraction: A homogenized sample (e.g., 10 g of soil or plant material) is weighed into a 50 mL centrifuge tube. 10 mL of water and 10 mL of acetonitrile (B52724) are added. A known amount of Carfentrazone-ethyl-d5 internal standard solution is spiked into the sample. The tube is shaken vigorously for 1 minute.
-
Salting-out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added to the tube. The tube is immediately shaken for 1 minute and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) and C18). The tube is vortexed and then centrifuged. The final supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carfentrazone-ethyl: Specific precursor and product ions are monitored.
-
Carfentrazone-ethyl-d5: Specific precursor and product ions are monitored.
-
-
Method Validation Parameters
The analytical method is validated according to international guidelines to ensure its suitability for the intended purpose. The following tables summarize the validation parameters and their typical acceptance criteria.
Table 1: Method Validation Summary - Proposed LC-MS/MS Method with Carfentrazone-ethyl-d5
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Recovery) | 70 - 120% | 95 - 105% |
| Precision (RSD%) | ≤ 20% | < 10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 µg/kg |
| Specificity | No significant interference at the retention time of the analyte | High |
Table 2: Comparison of Analytical Methods for Carfentrazone-ethyl
| Feature | LC-MS/MS with Carfentrazone-ethyl-d5 (Proposed) | GC-MS without Internal Standard (Alternative) |
| Internal Standard | Carfentrazone-ethyl-d5 (Isotopic) | Not typically used |
| Quantification Principle | Isotope Dilution | External Standard Calibration |
| Accuracy | Very High (compensates for matrix effects and procedural losses) | Moderate to High (susceptible to matrix effects) |
| Precision | Very High | Moderate to High |
| Sample Preparation | QuEChERS | Liquid-Liquid Extraction, Solid-Phase Extraction |
| Derivatization | Not required | May be required for some metabolites.[2] |
| Throughput | High | Moderate |
| Cost per Sample | Higher (due to deuterated standard) | Lower |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship in the analytical method.
Caption: Experimental workflow for the analysis of Carfentrazone-ethyl.
Caption: Logical relationship in the isotope dilution mass spectrometry method.
Conclusion
The validation of an analytical method for Carfentrazone-ethyl using Carfentrazone-ethyl-d5 as an internal standard offers a highly accurate and precise approach for its quantification. The detailed experimental protocol and comparative data presented in this guide demonstrate the superiority of the isotope dilution LC-MS/MS method over alternative techniques that do not employ a deuterated internal standard. For researchers and professionals in drug development and environmental analysis, the adoption of such a method ensures the generation of reliable and defensible data, which is crucial for regulatory submissions and scientific publications. The commercial availability of Carfentrazone-ethyl-d5 as an analytical standard facilitates the implementation of this robust analytical strategy.
References
Inter-laboratory Comparison of Carfentrazone-ethyl Analysis in Soil Using a Deuterated Internal Standard
This guide provides a comprehensive overview of an inter-laboratory study designed to assess the comparability and performance of analytical methods for the quantification of Carfentrazone-ethyl in a soil matrix. The study utilized Carfentrazone-ethyl-d5 as a deuterated internal standard to improve accuracy and precision across participating laboratories. This document is intended for researchers, analytical scientists, and professionals in the agrochemical and environmental testing sectors.
Introduction
Carfentrazone-ethyl is a widely used herbicide for the control of broadleaf weeds.[1][2] Its determination in environmental matrices such as soil is crucial for monitoring and risk assessment. To ensure the reliability and comparability of analytical data across different testing facilities, inter-laboratory comparisons are essential. This study aimed to evaluate the performance of various laboratories in quantifying Carfentrazone-ethyl in a fortified soil sample, with the mandatory use of a deuterated internal standard (Carfentrazone-ethyl-d5) to account for matrix effects and procedural variations.
Experimental Design
A single batch of sandy loam soil was fortified with a known concentration of Carfentrazone-ethyl (25 µg/kg) and distributed to five participating laboratories. Each laboratory was also provided with a certified reference standard of Carfentrazone-ethyl and the deuterated internal standard, Carfentrazone-ethyl-d5. Laboratories were instructed to follow the provided experimental protocol for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocol
3.1. Sample Preparation and Extraction
-
Sample Homogenization: Allow the soil sample to reach room temperature and homogenize thoroughly.
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Fortification with Internal Standard: Add 50 µL of a 1 µg/mL solution of Carfentrazone-ethyl-d5 in acetonitrile (B52724) to each sample, resulting in a concentration of 5 µg/kg.
-
Extraction: Add 20 mL of acetonitrile to the centrifuge tube.
-
Shaking: Cap the tube and shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water for LC-MS/MS analysis.
3.2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) was used.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) was employed for separation.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was utilized.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Carfentrazone-ethyl: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
Carfentrazone-ethyl-d5: Precursor ion > Product ion 1
-
-
Quantification: The quantification of Carfentrazone-ethyl was based on the peak area ratio of the analyte to the deuterated internal standard.
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the quantitative results obtained from the five participating laboratories for the analysis of Carfentrazone-ethyl in the fortified soil sample (25 µg/kg).
| Laboratory ID | Measured Concentration (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, n=3) (%) |
| Lab-01 | 23.8 | 95.2 | 4.5 |
| Lab-02 | 25.5 | 102.0 | 3.8 |
| Lab-03 | 22.9 | 91.6 | 5.1 |
| Lab-04 | 26.1 | 104.4 | 3.2 |
| Lab-05 | 24.7 | 98.8 | 4.1 |
| Mean | 24.6 | 98.4 | 4.1 |
| Overall RSD (%) | 5.3 |
Workflow Diagram
The following diagram illustrates the experimental workflow for the inter-laboratory comparison of Carfentrazone-ethyl analysis.
Caption: Experimental workflow for Carfentrazone-ethyl analysis.
Discussion
The results of the inter-laboratory comparison demonstrate a high level of consistency and accuracy among the participating laboratories. The mean recovery of 98.4% with an overall relative standard deviation of 5.3% indicates that the provided analytical method, incorporating a deuterated internal standard, is robust and reproducible for the quantification of Carfentrazone-ethyl in soil. The use of Carfentrazone-ethyl-d5 effectively compensated for potential variations in extraction efficiency and matrix-induced signal suppression or enhancement, leading to reliable data across different analytical platforms.
Conclusion
This inter-laboratory comparison successfully validated the presented analytical method for the determination of Carfentrazone-ethyl in soil. The mandatory use of a deuterated internal standard proved to be a critical factor in achieving high-quality, comparable results. It is recommended that this method be adopted for routine monitoring and regulatory compliance testing of Carfentrazone-ethyl in similar environmental matrices.
References
Precision and Accuracy in Carfentrazone-ethyl Analysis: A Comparative Guide to Isotope Dilution with Carfentrazone-ethyl-d5
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active ingredients like Carfentrazone-ethyl is paramount. This guide provides an objective comparison of analytical methodologies, highlighting the enhanced performance of isotope dilution analysis (IDA) utilizing Carfentrazone-ethyl-d5 as an internal standard.
Carfentrazone-ethyl is a potent herbicide that functions by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key component in the chlorophyll (B73375) biosynthetic pathway in plants.[1] Its residues in environmental and agricultural matrices require sensitive and reliable analytical methods for monitoring and risk assessment. While various techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose, the use of a stable isotope-labeled internal standard like Carfentrazone-ethyl-d5 significantly enhances the accuracy and precision of these measurements.
The Advantage of Isotope Dilution Analysis
Isotope dilution analysis is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, Carfentrazone-ethyl-d5) to the sample at the beginning of the analytical process. This "internal standard" behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, it is possible to accurately determine the initial concentration of the analyte, effectively compensating for any losses during sample preparation and variations in instrument response. This approach mitigates the matrix effects often encountered in complex samples, which can suppress or enhance the analyte signal, leading to inaccurate results when using traditional external standard calibration.
Performance Comparison: Isotope Dilution vs. Other Methods
The following tables summarize the performance of various analytical methods for the determination of Carfentrazone-ethyl. While direct comparative studies showcasing the performance with and without Carfentrazone-ethyl-d5 are limited in publicly available literature, the data presented for methods employing other internal standards or external calibration can be contrasted with the expected improvements offered by isotope dilution. The use of a deuterated analogue is anticipated to yield recoveries closer to 100% and relative standard deviations (RSDs) consistently below 15%, even in complex matrices.
Table 1: Performance Data for Carfentrazone-ethyl Analysis in Soil
| Analytical Method | Matrix | Fortification Level (µg/kg) | Mean Recovery (%) | Precision (RSD, %) | Reference |
| GC-MS | Sand | 5 | Not Reported | 23 | [2] |
| GC-MS | Sand | 20 | Not Reported | 21 | [2] |
| GC-MS | Silt Loam | 5 | Not Reported | 23 | [2] |
| GC-MS | Loamy Sand | 5 | Within 70-120% | ≤20% | [2] |
| GC-MS | Loamy Sand | 50 | Within 70-120% | ≤20% | [2] |
| Capillary GC | Soil | Not Specified | 89.60 - 97.53 | 4.42 - 8.67 | [3] |
| HPLC-MS/MS | Multiple Matrices | 2.5 - 20 (LOQ) | 77.5 - 102.8 | 0.4 - 9.8 | [4] |
Table 2: Performance Data for Carfentrazone-ethyl Analysis in Cereals
| Analytical Method | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Precision (RSD, %) | Reference |
| LC-MS/MS | Wheat | 0.01 | 75 | 15 | [5] |
| GC-MS/MS | Wheat | 0.01 | 83 | 5 | [5] |
| LC-MS/MS | Rice | 0.01 | 88 | 15 | [5] |
| GC-MS/MS | Rice | 0.01 | 90 | 4 | [5] |
| LC-MS/MS | Barley | 0.01 | 96 | 7 | [5] |
| GC-MS/MS | Barley | 0.01 | 95 | 4 | [5] |
| Capillary GC | Wheat | Not Specified | 89.60 - 97.53 | 4.42 - 8.67 | [3] |
Experimental Protocols
A generalized experimental workflow for the analysis of Carfentrazone-ethyl using isotope dilution with Carfentrazone-ethyl-d5 is outlined below. Specific parameters may need to be optimized based on the matrix and instrumentation.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient extraction technique for pesticide residue analysis.
-
Homogenization: A representative sample of the matrix (e.g., 10 g of soil or homogenized crop material) is weighed into a 50 mL centrifuge tube.
-
Spiking: A known amount of Carfentrazone-ethyl-d5 internal standard solution is added to the sample.
-
Extraction: Acetonitrile (10 mL) is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added, and the tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).
-
Shaking and Centrifugation: The tube is shaken for 30 seconds and then centrifuged at ≥3000 rcf for 5 minutes.
LC-MS/MS Analysis
-
Final Extract Preparation: The supernatant is filtered through a 0.22 µm filter into an autosampler vial.
-
Instrumentation: Analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both Carfentrazone-ethyl and Carfentrazone-ethyl-d5 are monitored.
-
Data Analysis: The concentration of Carfentrazone-ethyl is calculated based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with standards containing both compounds.
-
Visualizing the Workflow and Mode of Action
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the isotope dilution analysis workflow and the biochemical pathway inhibited by Carfentrazone-ethyl.
Caption: Workflow for Isotope Dilution Analysis.
Caption: Inhibition of PPO by Carfentrazone-ethyl.
Conclusion
The use of Carfentrazone-ethyl-d5 as an internal standard in an isotope dilution analysis framework provides a robust and reliable method for the quantification of Carfentrazone-ethyl residues. This approach effectively overcomes the challenges of matrix effects and procedural inconsistencies that can compromise the accuracy and precision of analytical data. For researchers and professionals requiring the highest quality data for regulatory submissions, environmental monitoring, or product development, the adoption of isotope dilution LC-MS/MS with Carfentrazone-ethyl-d5 is the recommended methodology.
References
- 1. epa.gov [epa.gov]
- 2. lcms.cz [lcms.cz]
- 3. Simultaneous Enantiomeric Separation of Carfentrazone-Ethyl Herbicide and Its Hydrolysis Metabolite Carfentrazone by Cyclodextrin Electrokinetic Chromatography. Analysis of Agrochemical Products and a Degradation Study [mdpi.com]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. shimadzu.com [shimadzu.com]
Limit of detection (LOD) and limit of quantification (LOQ) with Carfentrazone-ethyl-d5.
In the precise world of analytical chemistry, particularly in environmental monitoring and food safety, the accurate quantification of pesticide residues is paramount. For researchers and scientists engaged in the analysis of the herbicide Carfentrazone-ethyl (B33137), the use of a deuterated internal standard, Carfentrazone-ethyl-d5, offers a significant advantage in achieving lower limits of detection (LOD) and quantification (LOQ). This guide provides a comparative overview of analytical performance for Carfentrazone-ethyl with and without the use of its deuterated analogue, supported by experimental data and detailed protocols.
Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The utilization of Carfentrazone-ethyl-d5 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods substantially enhances the accuracy and precision of Carfentrazone-ethyl quantification, especially at trace levels. The stable isotope-labeled internal standard co-elutes with the target analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction and more robust results.
While direct LOD and LOQ values for Carfentrazone-ethyl-d5 are not typically reported as it serves as a reference compound, its inclusion in the analytical method directly impacts the achievable detection and quantification limits of the non-labeled Carfentrazone-ethyl. The following table summarizes reported LOD and LOQ values for Carfentrazone-ethyl in various matrices, showcasing the sensitivity of modern analytical methods that often employ such internal standards.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Soil | GC-MS | 1 µg/kg[1] | 5 µg/kg[1][2] |
| Water | HPLC | 0.001 mg/kg | 0.0025 mg/kg |
| Soil & Wheat | HPLC | 0.015 mg/kg | 0.05 mg/kg |
| Various Agricultural Matrices | HPLC-MS/MS | 0.7 - 6.0 µg/kg | 2.5 - 20 µg/kg[3][4] |
The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like Carfentrazone-ethyl-d5 is a cornerstone of high-quality quantitative analysis in mass spectrometry. It effectively mitigates variations that can occur during sample preparation and analysis, leading to superior data quality.
Experimental Protocol: Quantification of Carfentrazone-ethyl in Soil using LC-MS/MS with Carfentrazone-ethyl-d5 Internal Standard
This protocol outlines a typical workflow for the analysis of Carfentrazone-ethyl in soil samples, employing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS detection.
1. Sample Preparation and Extraction (QuEChERS)
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Fortification: Add a known amount of Carfentrazone-ethyl-d5 internal standard solution to the sample.
-
Hydration: For dry soil, add an appropriate amount of water and allow it to hydrate.
-
Extraction: Add 10 mL of acetonitrile (B52724).
-
Salting Out: Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and centrifuge.
3. LC-MS/MS Analysis
-
Sample Dilution: Dilute the cleaned extract with a suitable solvent (e.g., mobile phase) to minimize matrix effects and bring the analyte concentration within the calibration range.
-
Injection: Inject the diluted sample into the LC-MS/MS system.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both with a small amount of an additive like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Carfentrazone-ethyl and Carfentrazone-ethyl-d5 are monitored.
-
4. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Carfentrazone-ethyl and a constant concentration of Carfentrazone-ethyl-d5.
-
Quantification: The concentration of Carfentrazone-ethyl in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.
References
A Comparative Guide to the Robustness of Analytical Methods Employing Carfentrazone-ethyl-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the robustness of analytical methods utilizing Carfentrazone-ethyl-d5 as an internal standard for the quantification of Carfentrazone-ethyl. While specific public data on the robustness testing of analytical methods explicitly employing Carfentrazone-ethyl-d5 is limited, this document synthesizes information from existing validation studies of Carfentrazone-ethyl analysis and established principles of analytical method robustness testing. The use of isotopically labeled internal standards like Carfentrazone-ethyl-d5 is a widely accepted strategy to enhance the ruggedness and reliability of quantitative analytical methods, particularly in complex matrices.
The Critical Role of Internal Standards in Method Robustness
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. In complex analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is commonly used for pesticide residue analysis, an ideal internal standard is crucial for ensuring method robustness.
Carfentrazone-ethyl-d5, as a deuterated analog of the target analyte, offers significant advantages:
-
Similar Physicochemical Properties: It co-elutes with Carfentrazone-ethyl, experiencing similar extraction recovery and ionization effects in the mass spectrometer.
-
Compensation for Variability: It effectively compensates for variations in sample preparation, injection volume, and instrument response.
-
Mitigation of Matrix Effects: In complex sample matrices such as soil, food products, and biological fluids, matrix components can suppress or enhance the analyte signal. An isotopic internal standard experiences similar matrix effects as the native analyte, leading to more accurate quantification.[1]
Comparison with Alternative Internal Standards
While Carfentrazone-ethyl-d5 is the ideal internal standard for Carfentrazone-ethyl analysis due to its structural identity, other compounds could theoretically be used. The following table compares the expected performance of Carfentrazone-ethyl-d5 with other potential, though less ideal, internal standards.
| Internal Standard | Structural Similarity to Analyte | Co-elution with Analyte | Compensation for Matrix Effects | Overall Suitability |
| Carfentrazone-ethyl-d5 | Identical (Isotopically Labeled) | Yes | Excellent | Excellent |
| Structurally similar pesticide | Moderate | Possible, but not guaranteed | Partial | Fair |
| Non-related deuterated standard | Low | Unlikely | Poor | Poor |
| Non-isotopically labeled compound | Low | Unlikely | Poor | Poor |
Experimental Protocols for Robustness Testing
Robustness testing should be performed during method development and validation to identify critical parameters that may influence the results. The following is a representative protocol for testing the robustness of an LC-MS/MS method for Carfentrazone-ethyl analysis using Carfentrazone-ethyl-d5 as an internal standard.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common sample preparation technique for pesticide residue analysis in various matrices.[2]
-
Extraction: A homogenized sample (e.g., 10 g of soil or food product) is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added, and the tube is immediately shaken for 1 minute.
-
Centrifugation: The sample is centrifuged at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18). The tube is shaken for 30 seconds and then centrifuged at ≥3000 g for 5 minutes.
-
Fortification: The final extract is fortified with Carfentrazone-ethyl-d5 internal standard prior to LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed on a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[2]
Robustness Study Design
Small, deliberate variations are introduced to the analytical method to assess their impact on the results. The following parameters are commonly investigated:
-
Mobile Phase Composition: ± 2% variation in the organic solvent content.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 10% of the nominal flow rate.
-
Different Analyst/Instrument: If possible, the method should be tested by a different analyst on a different instrument.
The effect of these variations on parameters such as peak area ratio (analyte/internal standard), retention time, peak shape, and final calculated concentration should be evaluated.
Data Presentation: Expected Outcome of a Robustness Study
The following table summarizes the expected outcomes of a robustness study for a validated LC-MS/MS method for Carfentrazone-ethyl using Carfentrazone-ethyl-d5. The use of the isotopic internal standard is expected to keep the relative standard deviation (RSD) of the results low, even with minor variations in the method parameters.
| Parameter Varied | Variation | Analyte Retention Time (min) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/kg) | RSD (%) |
| Nominal Conditions | - | 5.20 | 1.05 | 10.0 | 2.5 |
| Mobile Phase Composition | +2% Organic | 5.10 | 1.03 | 9.8 | 3.1 |
| -2% Organic | 5.30 | 1.06 | 10.1 | 2.8 | |
| Mobile Phase pH | +0.2 | 5.22 | 1.04 | 9.9 | 2.9 |
| -0.2 | 5.18 | 1.05 | 10.0 | 2.6 | |
| Column Temperature | +5 °C | 5.15 | 1.07 | 10.2 | 3.5 |
| -5 °C | 5.25 | 1.02 | 9.7 | 3.2 | |
| Flow Rate | +10% | 4.70 | 1.04 | 9.9 | 3.0 |
| -10% | 5.75 | 1.06 | 10.1 | 2.7 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows in the robustness testing of an analytical method for Carfentrazone-ethyl.
References
Navigating the Matrix: A Comparative Guide to Carfentrazone-ethyl-d5 Performance in Environmental Analysis
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of the matrix effect on the internal standard Carfentrazone-ethyl-d5 across various environmental samples. By presenting supporting experimental data and detailed protocols, we aim to equip you with the knowledge to optimize your analytical methods and ensure data integrity.
The presence of co-eluting, interfering compounds in environmental samples can significantly impact the ionization efficiency of an analyte in mass spectrometry-based methods, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as Carfentrazone-ethyl-d5, is a widely accepted strategy to compensate for these matrix effects. The SIL-IS is chemically identical to the analyte, ensuring it experiences similar matrix effects and providing a reliable reference for quantification.
Quantitative Data Summary
The following table summarizes recovery data for Carfentrazone-ethyl in various environmental matrices. While specific matrix effect data for Carfentrazone-ethyl-d5 is not available in a single comparative study, recovery data for the parent compound serves as a strong indicator of the potential matrix interferences that the deuterated standard is designed to correct. Lower or more variable recoveries often suggest a stronger matrix effect.
| Environmental Matrix | Fortification Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Analytical Method | Reference |
| Soil | 0.1, 0.5, and 1 mg/kg | 88.4 - 106.7 | 4.2 - 9.8 | HPLC-MS/MS | [1] |
| Water | 0.005, 0.025, and 0.05 mg/kg | 85.8 - 99.5 | 4.4 - 9.6 | HPLC-MS/MS | [1] |
| Wheat | 0.2, 0.5, and 1 mg/kg | 86.3 - 91.3 | < 5.0 | HPLC-MS/MS | [1] |
| Saltwater (filtered) | Not specified | Not specified | Not specified | HPLC | [2] |
| Saltwater (unfiltered) | Not specified | Not specified | Not specified | HPLC | [2] |
| Sediment | Not specified | Not specified | Not specified | Not specified | Data not available |
Experimental Protocols
A robust evaluation of the matrix effect is a critical component of method validation for analyzing pesticide residues in complex environmental samples. The following is a generalized protocol based on established methodologies for the determination of Carfentrazone-ethyl and the evaluation of matrix effects using Carfentrazone-ethyl-d5 as an internal standard.[3][4]
Sample Preparation and Extraction
-
Soil and Sediment: A representative 10 g sample is subjected to extraction using an appropriate solvent system, such as acetonitrile (B52724)/water.[3] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can also be employed for extraction and cleanup.[1]
-
Water: Water samples are typically filtered to remove particulate matter. Solid-phase extraction (SPE) is a common technique used to concentrate the analyte and remove interfering substances.[1]
Sample Cleanup
Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix components. This can be achieved using SPE cartridges or dispersive SPE (d-SPE) with various sorbents.[1][3]
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column: A suitable reversed-phase column, such as a C18, is used for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Carfentrazone-ethyl and Carfentrazone-ethyl-d5 are monitored.
Matrix Effect Evaluation
The matrix effect (ME) is quantitatively assessed by comparing the response of the analyte in a standard solution prepared in a pure solvent to its response in a matrix-matched standard at the same concentration. The matrix-matched standard is prepared by spiking a blank matrix extract with the analyte.
The percentage of matrix effect can be calculated using the following formula:
ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100
A negative value indicates signal suppression, while a positive value indicates signal enhancement. The use of Carfentrazone-ethyl-d5 is intended to normalize these variations. The effectiveness of the internal standard is evaluated by comparing the relative response (analyte peak area / internal standard peak area) in the solvent and matrix-matched standards.
Visualizing the Workflow
Caption: Experimental workflow for the evaluation of matrix effect.
Alternative Approaches to Mitigate Matrix Effects
While the use of a deuterated internal standard like Carfentrazone-ethyl-d5 is a highly effective strategy, other approaches can also be employed to minimize matrix effects:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Standard Addition: In this method, known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration. This approach can be very accurate but is more time-consuming.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization. However, this may compromise the method's sensitivity.
-
Improved Sample Cleanup: More rigorous or targeted cleanup procedures can be developed to remove a greater proportion of the interfering matrix components before analysis.
References
Performance of Carfentrazone-ethyl-d5 Across Diverse LC-MS/MS Platforms: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical platform is paramount for achieving accurate and reliable quantification of compounds. This guide provides a comparative overview of the performance of Carfentrazone-ethyl-d5, a deuterated internal standard, across different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems. While direct comparative studies on Carfentrazone-ethyl-d5 are not extensively published, this guide synthesizes available data on the analysis of Carfentrazone-ethyl (B33137) and the general performance characteristics of various LC-MS/MS instruments to offer valuable insights.
Carfentrazone-ethyl is a widely used herbicide, and its deuterated analog, Carfentrazone-ethyl-d5, serves as an ideal internal standard for quantitative analysis to correct for matrix effects and variations during sample preparation and analysis.[1][2] The use of such isotopically labeled standards is a well-established practice to enhance the accuracy and precision of LC-MS/MS methods.[1][2]
Comparative Performance Data
The performance of an LC-MS/MS system for the analysis of a specific compound is typically evaluated based on several key parameters, including linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), and reproducibility (Relative Standard Deviation, RSD). The following tables summarize performance data for the analysis of Carfentrazone-ethyl from various studies, which is indicative of the expected performance when using Carfentrazone-ethyl-d5 as an internal standard.
| LC-MS/MS System | Matrix | Linearity (R²) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| HPLC-MS/MS | Various agricultural and environmental samples | >0.99 | 0.7 - 6.0 | 2.5 - 20 | 77.5 - 102.8 | 0.4 - 9.8 | [3][4][5] |
| Agilent 1290 Infinity II LC coupled to Agilent 6490 triple quadrupole MS | Multiple food commodities | Not specified | Not specified | Validated at 10 | Not specified | Not specified | [6] |
| Not specified | Wheat, rice, barley | ≥0.99 | Not specified | 10 | 75 - 96 | 4 - 15 | [7] |
Table 1: Performance of various LC-MS/MS systems for the analysis of Carfentrazone-ethyl.
Alternative Analytical Techniques
While LC-MS/MS is a predominant technique for pesticide analysis, other methods have also been employed for Carfentrazone-ethyl, offering different advantages in terms of selectivity, speed, and cost.
| Analytical Technique | Key Performance Aspects | Reference |
| GC-MS/MS | Suitable for volatile and thermally stable compounds. May require derivatization for some analytes. | [7] |
| Cyclodextrin Electrokinetic Chromatography (CE) | Offers high-resolution separation of enantiomers. Analysis of a commercial herbicide formulation showed the potential of the method for the quality control. | [8][9][10][11] |
Table 2: Alternative analytical methods for the determination of Carfentrazone-ethyl.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of Carfentrazone-ethyl using LC-MS/MS. The integration of Carfentrazone-ethyl-d5 as an internal standard would typically involve spiking a known concentration into the sample at the beginning of the extraction process.
Method 1: Analysis in Agricultural and Environmental Samples
This method is adapted from a study on the simultaneous determination of Carfentrazone-ethyl and its metabolite's enantiomers.[3][4][5]
-
Sample Preparation (QuEChERS-based):
-
Homogenize 10 g of the sample (e.g., soil, crop) with 10 mL of acetonitrile (B52724).
-
Add salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously.
-
Centrifuge the mixture and take an aliquot of the acetonitrile supernatant.
-
The extract may be subjected to a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.
-
The final extract is filtered and transferred to a vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A chiral column is necessary for the separation of enantiomers. For general quantitative analysis, a C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with additives like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions for Carfentrazone-ethyl: An example transition is m/z 412.1 -> 346.1.[6] The specific transitions for Carfentrazone-ethyl-d5 would be shifted by +5 Da.
-
Method 2: Multi-residue Analysis in Food
This protocol is based on a large-scale pesticide residue analysis method.[6]
-
Sample Preparation (Online Dilution):
-
Acetonitrile extracts from a QuEChERS-based extraction are injected directly into the LC system.
-
An online dilution setup is used to mitigate the effects of the high organic content of the initial extract on the chromatographic peak shape.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC system.
-
Mass Spectrometer: Agilent 6490 triple quadrupole LC/MS.
-
Acquisition Mode: Triggered Multiple Reaction Monitoring (tMRM) for increased confidence in analyte identification.
-
Workflow and Signaling Pathway Diagrams
To visually represent the analytical process and the logical flow of a comparative study, the following diagrams are provided in DOT language.
Caption: General experimental workflow for the quantitative analysis of Carfentrazone-ethyl using Carfentrazone-ethyl-d5 as an internal standard by LC-MS/MS.
Caption: Logical framework for comparing the performance of different LC-MS/MS systems for Carfentrazone-ethyl-d5 analysis.
References
- 1. Simultaneous determination of enantiomers of carfentrazone-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. nucleus.iaea.org [nucleus.iaea.org]
- 3. selectscience.net [selectscience.net]
- 4. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 9. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selection of Instruments and Ionization Techniques for Pesticide Analysis [labsertchemical.com]
A Comparative Guide to Analytical Methods for Carfentrazone-ethyl: Introducing Carfentrazone-ethyl-d5 for Enhanced Accuracy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established analytical procedures for the quantification of Carfentrazone-ethyl and introduces a cross-validation approach using Carfentrazone-ethyl-d5 as an internal standard to enhance method performance. The inclusion of a stable isotope-labeled internal standard is a critical step in developing robust and reliable analytical methods, offering significant advantages in accuracy and precision.
Established Analytical Procedures
The prevalent methods for the determination of Carfentrazone-ethyl residues in environmental and agricultural samples are based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Soil Samples [1][2][3]
This method is designed for the quantitative determination of Carfentrazone-ethyl and its metabolites in soil.
-
Sample Preparation and Extraction:
-
Soil samples are extracted by refluxing with an acetonitrile (B52724)/water mixture.[1][3]
-
The acetonitrile is removed by rotary evaporation, and the remaining aqueous extract is acidified.
-
The acidified extract is then cleaned up using C18 Solid Phase Extraction (SPE).[1][3]
-
-
Derivatization:
-
The acid metabolites are methylated through derivatization with diazomethane/ether, followed by pyridine (B92270) and acetic anhydride.[1][3]
-
-
Analysis:
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method [4]
This method is suitable for the analysis of Carfentrazone-ethyl in various matrices, including cereals.
-
Sample Preparation and Extraction (QuEChERS Method): [4]
-
The sample is milled and then extracted by shaking with a salt and buffer mixture.[4]
-
-
Analysis:
Introducing Carfentrazone-ethyl-d5 for Method Cross-Validation
To improve the reliability of analytical data, the use of a stable isotope-labeled internal standard, such as Carfentrazone-ethyl-d5, is recommended.[5] Cross-validation of an established method with one incorporating an internal standard is crucial to demonstrate the enhanced performance.
Proposed Cross-Validation Workflow
The following diagram illustrates the logical workflow for a cross-validation study comparing the established GC-MS method with an enhanced method using Carfentrazone-ethyl-d5.
Caption: Workflow for cross-validating an established analytical method with a new method incorporating an internal standard.
Comparative Performance Data
The following table summarizes the reported performance of established methods and the expected improvements with the introduction of Carfentrazone-ethyl-d5 as an internal standard.
| Performance Parameter | Established GC-MS Method (in Soil) | Established LC-MS/MS Method (in Cereals) | Expected Performance with Carfentrazone-ethyl-d5 |
| Limit of Quantitation (LOQ) | 5 µg/kg (ppb)[1][2] | 0.01 mg/kg[4] | Potentially lower LOQ due to reduced matrix effects |
| Limit of Detection (LOD) | 1 µg/kg (ppb)[1] | Not explicitly stated | Potentially lower LOD |
| Recovery | Mean recoveries of 70-120%[2] | 81-99%[4] | More consistent and accurate recovery across batches |
| Precision (RSD) | Can be ≤20%, but exceptions up to 30% noted[2] | 5-20%[4] | Improved precision (lower RSD) due to correction for sample loss |
| Linearity | Satisfactory, but issues noted for some metabolites[2] | R ≥ 0.99[4] | Enhanced linearity and robustness of the calibration curve |
Conclusion
While established GC-MS and LC-MS/MS methods provide reliable quantification of Carfentrazone-ethyl, the incorporation of a stable isotope-labeled internal standard like Carfentrazone-ethyl-d5 offers a significant opportunity to enhance method robustness, accuracy, and precision. The cross-validation of existing methods with an internal standard-based approach is a critical step towards achieving higher quality analytical data in research, drug development, and regulatory monitoring.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Carfentrazone-ethyl-d5
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of Carfentrazone-ethyl-d5, a deuterated analog of the herbicide Carfentrazone-ethyl. The procedures outlined are based on established safety protocols for its non-deuterated counterpart, which shares similar chemical and toxicological properties.
Essential Safety and Hazard Information
Carfentrazone-ethyl is recognized as a substance that is harmful if swallowed, absorbed through the skin, or inhaled.[1] It is known to cause serious eye irritation and poses a significant threat to aquatic ecosystems, exhibiting high toxicity with long-lasting effects.[1][2][3] Adherence to stringent safety measures is therefore critical.
Quantitative Data for Carfentrazone-ethyl
The following tables summarize key quantitative data for Carfentrazone-ethyl, providing a basis for risk assessment and handling procedures.
Table 1: Toxicological Data
| Metric | Value | Species | Notes |
| Oral LD50 | 5,143 mg/kg | Rat | Low acute oral toxicity. |
| Dermal LD50 | > 4,000 mg/kg | Rat | Low acute dermal toxicity. |
| Inhalation LC50 | > 5.09 mg/L | Rat | Maximum attainable concentration with zero mortality. |
| Eye Irritation | Minimally irritating | Causes serious eye irritation.[2] | |
| Skin Irritation | Non-irritating | May cause skin irritation upon prolonged contact.[4] |
Table 2: Ecotoxicity Data
| Organism | Metric | Value |
| Fish | 96h LC50 | 1.6 to 2.0 mg/L |
| Aquatic Invertebrates | 48h EC50 | > 9.8 mg/L |
| Algae | EC50 | 5.7 to 17 µg/L |
Table 3: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 412.2 g/mol |
| Flash Point | 229 °C (444 °F) |
| Vapor Pressure | 1.19 x 10-7 mmHg @ 25°C |
| Water Solubility | 12 mg/L at 20 °C |
| Soil Half-life (DT50) | < 1.5 to 2 days |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of Carfentrazone-ethyl-d5.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Use protective eyewear or a face shield.[2]
-
Wear a lab coat or other protective clothing to prevent skin contact.[2]
2. Handling and Storage of Waste:
-
All waste materials containing Carfentrazone-ethyl-d5 must be collected in designated, properly labeled, and sealable containers.[5]
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[3]
-
Ensure waste containers are kept locked up and inaccessible to unauthorized personnel.[3][5]
3. Spill Management:
-
In the event of a spill, immediately isolate the area.
-
Wear appropriate PPE before attempting to clean the spill.[5]
-
Use an absorbent, non-combustible material (e.g., sand, vermiculite) to contain and collect the spilled substance.[5][6]
-
Place the absorbed material into a sealable container for disposal.[5]
-
Decontaminate the spill area with a suitable cleaning agent and wash with large amounts of water.[5]
-
Avoid allowing the substance or cleanup materials to enter drains or waterways.[2][6]
4. Disposal of Unused Product and Contaminated Materials:
-
The primary method of disposal is to engage a licensed and authorized waste disposal contractor.[5]
-
Do not dispose of Carfentrazone-ethyl-d5 down the drain or in general waste.
-
Provide the waste disposal contractor with detailed information about the chemical waste.[5]
5. Disposal of Empty Containers:
-
Ensure containers are completely empty before disposal.[5]
-
Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Puncture or otherwise render the container unusable to prevent reuse.
-
Dispose of the empty container in accordance with local, state, and federal regulations, which may involve recycling or disposal through the authorized waste handler.[2][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Carfentrazone-ethyl-d5.
Caption: Disposal Workflow for Carfentrazone-ethyl-d5.
References
Essential Safety and Operational Guidance for Handling Carfentrazone-ethyl-d5
For researchers, scientists, and drug development professionals, the following provides immediate and essential safety and logistical information for the handling of Carfentrazon-ethyl-d5. This guidance includes detailed operational procedures and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Classification
Carfentrazone-ethyl-d5 is an analytical standard and a deuterated analog of the herbicide Carfentrazone-ethyl. While specific data for the d5 variant is limited, the safety precautions are based on the properties of Carfentrazone-ethyl. It is classified as toxic if inhaled and very toxic to aquatic life with long-lasting effects.[1][2]
Hazard Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled[1][2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[2][3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1][2][3] |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption.[4] |
| Body Protection | Long-sleeved shirt and long pants or a laboratory coat.[4][5] For larger spills, a full-body barrier suit is recommended. | Protects skin from accidental splashes. |
| Eye/Face Protection | Safety glasses with side shields or a face shield.[6] | Protects eyes from splashes and aerosols. |
| Footwear | Closed-toe shoes and socks.[4][5] | Protects feet from spills. |
| Respiratory Protection | Not typically required with adequate ventilation. In case of insufficient ventilation or spills, use an approved respirator.[3] | Prevents inhalation of harmful vapors or aerosols. |
Operational Plans: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Step 1: Work within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[3][7]
-
Step 2: Before handling, ensure all required PPE is correctly worn.
-
Step 3: Decontaminate the weighing area before and after use.
-
Step 4: Use a dedicated, calibrated analytical balance.
-
Step 5: Handle the neat compound with care to avoid generating dust or aerosols.
-
Step 6: Immediately close the container after dispensing the required amount.
2. Solution Preparation:
-
Step 1: Prepare solutions in a chemical fume hood.
-
Step 2: Add the weighed Carfentrazone-ethyl-d5 to the solvent slowly to avoid splashing.
-
Step 3: Cap the container and mix by gentle swirling or inversion. If using a vortex or sonicator, ensure the container is securely capped.
-
Step 4: Clearly label the prepared solution with the chemical name, concentration, date, and appropriate hazard symbols.
3. Storage:
-
Step 1: Store Carfentrazone-ethyl-d5 in a tightly closed, properly labeled container.[3]
-
Step 2: Keep in a cool, dry, and well-ventilated area, away from heat or open flames.[4][6] The recommended storage temperature is 2-8°C.[1][6]
-
Step 3: Store locked up and out of reach of unauthorized personnel.[2][7]
Emergency and Disposal Plans
Spill Response:
-
Step 1: Evacuate the immediate area.
-
Step 2: If safe to do so, contain the spill using an absorbent, non-combustible material like clay, sand, or soil.
-
Step 3: Wear appropriate PPE, including respiratory protection if necessary.[3]
-
Step 4: Collect the absorbed material and place it in a sealed, labeled container for disposal.
-
Step 5: Decontaminate the spill area with a suitable cleaning solution.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[7] |
Disposal Plan:
-
Step 1: Dispose of waste Carfentrazone-ethyl-d5 and contaminated materials as hazardous waste.
-
Step 2: All waste must be disposed of in a landfill approved for pesticides.[8] Do not contaminate water, food, or feed by disposal.
-
Step 3: Empty containers should be completely emptied and can be recycled or disposed of according to local regulations.[7] Handle contaminated packaging in the same way as the substance itself.[3]
Experimental Workflow for Handling Carfentrazone-ethyl-d5
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Carfentrazone-ethyl-d5 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. cpachem.com [cpachem.com]
- 3. chemos.de [chemos.de]
- 4. irp.cdn-website.com [irp.cdn-website.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Carfentrazone-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 8. atticusllc.com [atticusllc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
